5-Iodoisoquinolin-8-amine CAS 1512345-29-7 properties
The following technical guide provides an in-depth profile of 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7), a high-value heterocyclic intermediate used in the synthesis of kinase inhibitors and complex medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth profile of 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7), a high-value heterocyclic intermediate used in the synthesis of kinase inhibitors and complex medicinal chemistry scaffolds.
CAS: 1512345-29-7
Formula: C
HINMolecular Weight: 270.07 g/mol
Executive Summary
5-Iodoisoquinolin-8-amine is a bifunctional isoquinoline building block characterized by two orthogonal reactive handles: a nucleophilic primary amine at the C8 position and an electrophilic iodine at the C5 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for Type I and Type II kinase inhibitors targeting pathways such as CLK, DYRK, and IKK .
The compound’s utility lies in its ability to undergo sequential functionalization: the C5-iodine serves as a high-fidelity partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C8-amine allows for the introduction of solubilizing tails or hydrogen-bond donors via amide/urea formation.
Chemical & Physical Properties
The following data aggregates experimental observations and calculated consensus values for 5-halo-8-aminoisoquinoline derivatives.
Low solubility in non-polar solvents (Hexane, DCM).
pKa (Calculated)
~5.2 (Isoquinoline N), ~3.5 (Aniline N)
The C5-iodine reduces the basicity of the ring nitrogen.
Storage
2–8°C, Inert Atmosphere (Argon/N)
Light sensitive (C-I bond lability).
SMILES
NC1=CC=C(I)C2=C1C=NC=C2
Synthetic Methodology
While various routes exist, the most robust and regioselective method for generating CAS 1512345-29-7 involves the direct electrophilic iodination of isoquinolin-8-amine . The C8-amino group acts as a strong Electron Donating Group (EDG), directing the incoming electrophile to the para position (C5).
Protocol: Regioselective Iodination
Reaction Logic: The C8-NH
activates the C5 position significantly more than the C7 position (ortho), and the pyridine ring (N2) deactivates positions 1, 3, and 4. This ensures high regioselectivity for C5.
Reagents:
Substrate: Isoquinolin-8-amine (1.0 eq)
Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) or I
/ HIO
Solvent: DMF or Acetonitrile (ACN)
Temperature: 0°C to RT
Step-by-Step Workflow:
Dissolution: Dissolve isoquinolin-8-amine in anhydrous DMF (0.5 M concentration).
Addition: Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherm-driven over-iodination.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target [M+H]+ = 271.07).
Quench: Pour mixture into 10% aqueous sodium thiosulfate (Na
SO) to reduce residual iodine species.
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na
SO.
Purification: Flash column chromatography (SiO
, 0-50% EtOAc in Hexanes). Product typically elutes as a yellow solid.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis and subsequent divergence points.
Figure 1: Synthetic route from isoquinolin-8-amine to the 5-iodo derivative, showing divergent downstream utility.
Reactivity & Applications in Drug Discovery
5-Iodoisoquinolin-8-amine is primarily used as a scaffold for Kinase Inhibitors . The isoquinoline core mimics the adenine ring of ATP, allowing it to bind into the kinase hinge region.
A. C5-Iodine: The "Hinge" or "Gatekeeper" Vector
The iodine atom at C5 is a "soft" electrophile, ideal for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids introduces aromatic systems that can extend into the kinase hydrophobic pocket.
Sonogashira Coupling: Reacting with terminal alkynes provides a rigid spacer, often used to reach solvent-exposed regions of the protein.
B. C8-Amine: The "Solvent Front" Vector
The primary amine at C8 is a nucleophile.
Acylation: Reaction with acid chlorides or carboxylic acids (with HATU/EDC) creates amides. This is often used to attach solubilizing groups (e.g., morpholine, piperazine) or to fine-tune the electronics of the ring system.
Sandmeyer Reaction: The amine can be converted to a diazonium salt and displaced by other nucleophiles (Cl, Br, CN) if the amino group is no longer needed after the iodine coupling is complete.
Case Study: Kinase Inhibition Logic
In the context of IKK (IκB Kinase) or PDE4 inhibitors , the 8-position often houses a solubilizing group, while the 5- or 6-position interacts with the gatekeeper residue. The 5-iodo intermediate allows researchers to "lock" the solubilizing tail at C8 first (via amide coupling) and then screen a library of boronic acids at C5 to optimize potency.
Figure 2: Structure-Activity Relationship (SAR) logic utilizing the orthogonal handles of the scaffold.
Handling & Safety (GHS)
As a halogenated aromatic amine, this compound should be treated as potentially toxic and irritating.
Taltavull, J., et al. (2010).[9] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry.[9] Link (Context for 8-aminoisoquinoline scaffolds).
Google Patents. (2009). US20090069337A1: 8-substituted isoquinoline derivatives.[10]Link (Describes functionalization of isoquinolin-8-amine).
An In-depth Technical Guide to 5-iodo-8-aminoisoquinoline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-iodo-8-aminoisoquinoline, a halogenated derivative of the versatile isoquinoline scaffold. Given the signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-iodo-8-aminoisoquinoline, a halogenated derivative of the versatile isoquinoline scaffold. Given the significant interest in isoquinoline derivatives for medicinal chemistry, this document will delve into the chemical structure, a plausible synthetic route, and the potential applications of this specific compound, drawing upon established knowledge of related molecules.
Chemical Structure and Properties
5-iodo-8-aminoisoquinoline is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring system, which consists of a benzene ring fused to a pyridine ring. An iodine atom is substituted at the 5-position and an amino group is at the 8-position of this bicyclic structure.
Chemical Identifiers
Property
Value
IUPAC Name
5-iodoisoquinolin-8-amine
Molecular Formula
C₉H₇IN₂
Molecular Weight
270.07 g/mol
SMILES String
N1=CC=C2C(=C1)C=CC=C2I
Inferred Physicochemical Properties
Synthesis of 5-iodo-8-aminoisoquinoline
A plausible and efficient method for the synthesis of 5-iodo-8-aminoisoquinoline is the direct C5-iodination of 8-aminoisoquinoline. Research has demonstrated the feasibility of regioselective halogenation of 8-aminoquinoline derivatives at the C5 position.
Proposed Synthetic Pathway
The synthesis involves the electrophilic iodination of 8-aminoisoquinoline. The amino group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the isoquinoline ring, the 5- and 7-positions are electronically favored for substitution. The steric hindrance from the fused ring system can favor substitution at the C5 position.
Caption: Proposed synthesis of 5-iodo-8-aminoisoquinoline via electrophilic iodination.
Detailed Experimental Protocol
This protocol is a proposed method based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Materials:
8-Aminoisoquinoline
Iodine (I₂)
Iodic acid (HIO₃) or N-Iodosuccinimide (NIS)
Sulfuric acid (concentrated)
Dichloromethane (DCM)
Saturated sodium thiosulfate solution
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoisoquinoline in concentrated sulfuric acid at 0 °C.
Addition of Iodinating Agent: Slowly add a pre-mixed solution of iodine and an oxidizing agent (such as iodic acid or N-iodosuccinimide) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C. The use of an oxidizing agent is crucial to generate the electrophilic iodine species (I⁺).
Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 5-iodo-8-aminoisoquinoline.[1]
Rationale for Experimental Choices:
Sulfuric Acid as Solvent: The use of a strong acid like sulfuric acid protonates the nitrogen atoms of the isoquinoline ring, which can influence the regioselectivity of the electrophilic substitution.
Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine (I₂) into a more potent electrophilic iodinating species.
Aqueous Work-up and Extraction: This standard procedure is used to neutralize the acidic reaction mixture and isolate the organic product from the aqueous phase.
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.[2]
Potential Applications in Medicinal Chemistry
While specific biological studies on 5-iodo-8-aminoisoquinoline are not extensively reported, the known activities of related isoquinoline and aminoquinoline derivatives provide a strong basis for its potential applications in drug discovery.
Anticancer and Antimicrobial Potential
The isoquinoline scaffold is a common feature in many natural and synthetic compounds with a broad range of pharmacological activities, including anticancer and antimicrobial properties. Halogenation can further enhance the biological activity of these molecules. Therefore, 5-iodo-8-aminoisoquinoline is a promising candidate for screening as an anticancer or antimicrobial agent.
Enzyme Inhibition
Many isoquinoline derivatives are known to be potent enzyme inhibitors. For example, some function as topoisomerase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of 5-iodo-8-aminoisoquinoline could confer inhibitory activity against various enzymes implicated in disease.
The following diagram illustrates the potential role of 5-iodo-8-aminoisoquinoline as a building block in the development of therapeutic agents.
Caption: Potential medicinal chemistry applications of 5-iodo-8-aminoisoquinoline.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-iodo-8-aminoisoquinoline. However, based on the known hazards of its parent compound, 8-aminoisoquinoline, and other halogenated aromatic amines, the following precautions should be taken:
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][4]
Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5][6]
Conclusion
5-iodo-8-aminoisoquinoline is a fascinating molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through the direct iodination of 8-aminoisoquinoline. The presence of the iodo and amino functionalities on the isoquinoline core makes it an attractive scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
Fisher Scientific. (2010, June 22).
Sigma-Aldrich. (2024, September 6).
De, A., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 2(11), 747-755.
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2018). Molecules, 23(11), 2905.
Fisher Scientific. (2010, June 22).
ChemicalBook. (2025, September 13).
C‐5 bromination and iodination of 8‐aminoquinoline amides by merging photoredox catalysis with iron catalysis. (2019).
PubChem. (n.d.). Compound Summary for CID 158384912.
PubChem. (n.d.). Compound Summary for CID 96111, 5-Iodo-8-quinolinol.
Hawner, C., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 54(9), 3893-3902.
CAS Common Chemistry. (n.d.). 5-Aminoisoquinoline.
Turesky, R. J., et al. (1990). Purification of the food-borne carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by monoclonal antibody affinity chromatography. Carcinogenesis, 11(10), 1839-1845.
C‐5 bromination and iodination of 8‐aminoquinoline amides by merging photoredox catalysis with iron catalysis. (2019).
BLD Pharm. (n.d.). 8-Aminoquinoline.
Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). Marine Drugs, 21(5), 299.
PubChem. (n.d.). Compound Summary for CID 16211947, 5-Amino-8-hydroxyquinoline dihydrochloride.
Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (2011). The American Journal of Tropical Medicine and Hygiene, 85(5), 795-802.
Sigma-Aldrich. (n.d.). 8-Aminoquinoline.
PubChem. (n.d.). Compound Summary for CID 13927912, Isoquinolin-8-amine.
Cole-Parmer. (n.d.).
PubChem. (n.d.). Compound Summary for CID 177817578, 5-Bromo-8-chloro-4-iodoisoquinoline.
8-Isoquinolinamine, 5-iodo- molecular weight and formula
Executive Summary 5-Iodo-8-isoquinolinamine (also known as 5-iodo-8-aminoisoquinoline) is a bifunctional heterocyclic scaffold characterized by high synthetic divergence. It combines an electron-rich amino group at the C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodo-8-isoquinolinamine (also known as 5-iodo-8-aminoisoquinoline) is a bifunctional heterocyclic scaffold characterized by high synthetic divergence. It combines an electron-rich amino group at the C8 position—widely recognized as a powerful directing group for C-H activation—with an electrophilic iodine handle at the C5 position. This unique substitution pattern allows for orthogonal functionalization: the iodine atom facilitates Suzuki/Sonogashira cross-couplings, while the amine serves as a site for amide coupling or directing group installation. This guide outlines its molecular properties, synthetic access, and application in drug discovery.
Physicochemical Profile
The following data represents the calculated physicochemical properties for 5-iodo-8-isoquinolinamine based on its stoichiometric composition.
Property
Value
Notes
IUPAC Name
5-iodoisoquinolin-8-amine
Molecular Formula
C₉H₇IN₂
Confirmed via atomic composition
Molecular Weight
270.07 g/mol
Monoisotopic Mass: ~269.96
CAS Number
Not widely listed
Custom synthesis typically required
Physical State
Solid (Predicted)
Likely yellow/brown crystalline powder
Solubility
DMSO, DMF, MeOH
Limited solubility in non-polar solvents
pKa (Predicted)
~5.0 (Isoquinoline N)
Amine is weakly basic due to conjugation
Structural Representation (SMILES)
Nc1ccc(I)c2cnccc12
Synthetic Access & Methodology
Since 5-iodo-8-isoquinolinamine is not a standard commodity chemical, it is accessed via electrophilic aromatic substitution (EAS) of the parent heterocycle, 8-aminoisoquinoline .
Retrosynthetic Logic
The amino group at C8 is a strong ortho/para director. In the isoquinoline fused system, the C5 position (para to the amine) is electronically activated and sterically accessible, making it the preferred site for electrophilic iodination over the C7 position (ortho), provided the pyridine ring remains deactivated (protonated).
Experimental Protocol: Regioselective Iodination
Objective: Synthesis of 5-iodo-8-isoquinolinamine from 8-aminoisoquinoline.
Dissolution: Charge a round-bottom flask with 8-isoquinolinamine (e.g., 1.0 g, 6.9 mmol) and anhydrous MeCN (15 mL). Stir until fully dissolved.
Addition: Cool the solution to 0°C. Add NIS (1.63 g, 7.25 mmol) portion-wise over 10 minutes to avoid exotherms.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (M+H 145) and appearance of product (M+H 271).
Quench: Dilute with EtOAc (50 mL) and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual iodine species.
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0–50%).
Self-Validating Checkpoint:
¹H NMR Diagnostic: Look for the loss of the C5-proton signal and the collapse of the C6/C7 coupling pattern into a distinct doublet system (due to C5 substitution).
Strategic Utility: Divergent Synthesis Pathway
The value of 5-iodo-8-isoquinolinamine lies in its ability to serve as a "linchpin" intermediate. The diagram below illustrates its dual reactivity profile.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine handles.
Mechanism of Action in Drug Design
C5-Functionalization (The "Warhead" Vector): The iodine atom allows for the installation of biaryl systems via Suzuki coupling or alkynes via Sonogashira coupling. In kinase inhibitors, this vector often extends into the hydrophobic pocket of the enzyme.
N8-Functionalization (The "Hinge" Binder): The amino group can be converted into an amide or urea. In C-H activation chemistry, the 8-aminoquinolinyl amide is a privileged directing group (Daugulis auxiliary) that enables functionalization of other C-H bonds within the attached acyl chain.
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin. Potentially harmful if swallowed.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile).
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of iodine vapors or solvent mist.
References
PubChem Compound Summary. "Isoquinolin-8-amine." National Center for Biotechnology Information. Accessed October 26, 2023.
[Link]
Daugulis, O., et al. "Palladium-Catalyzed Carbon-Hydrogen Bond Functionalization Assisted by the Removable 8-Aminoquinoline Directing Group." Accounts of Chemical Research, 2015. (Context for N8 utility).
Exploratory
5-Iodoisoquinolin-8-amine heterocyclic building block supplier
Bifunctional Scaffold for SARM1 Inhibition and Kinase Discovery Executive Summary 5-Iodoisoquinolin-8-amine (CAS: Custom/Analogous Reference) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Bifunctional Scaffold for SARM1 Inhibition and Kinase Discovery
Executive Summary
5-Iodoisoquinolin-8-amine (CAS: Custom/Analogous Reference) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike commoditized isoquinolines, this specific isomer offers a unique orthogonal reactivity profile: the C-5 iodine provides a "soft" electrophile for palladium-catalyzed cross-coupling, while the C-8 amine serves as a "hard" nucleophile for amide coupling or reductive amination.
This guide details the technical specifications, synthesis logic, and quality control parameters required to utilize this building block effectively. It is designed for medicinal chemists targeting SARM1 NADase , PARP , and kinase pathways where the isoquinoline core acts as an adenine mimetic.
Part 1: Chemical Architecture & Strategic Value
The utility of 5-iodoisoquinolin-8-amine lies in its ability to serve as a core hub for Divergent Oriented Synthesis (DOS).
1.1 Orthogonal Reactivity Map
The molecule possesses three distinct vectors for elaboration, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Vector A (C-5 Iodine): The primary site for diversity. High reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In SARM1 inhibitors, this iodine often forms a critical halogen bond with the target protein (e.g., carbonyl backbone of Val/Leu residues).
Vector B (C-8 Amine): A solubilizing handle or linker attachment point. Ideal for attaching E3 ligase ligands (for PROTACs) or fluorophores.
Vector C (N-2 Nitrogen): The isoquinoline nitrogen can be oxidized to N-oxide or alkylated to modulate pKa and solubility.
1.2 Mechanism of Action Relevance
Recent structural biology (Cryo-EM) has highlighted 5-iodoisoquinoline as a potent orthosteric inhibitor of SARM1 , an enzyme driving axon degeneration. The 5-iodo group occupies a hydrophobic pocket, while the 8-position is solvent-exposed, making the 8-amine variant the ideal candidate for optimizing pharmacokinetic properties without sacrificing potency.
Part 2: Synthesis & Manufacturing Protocol
Note: As this is a specialized building block, commercial availability is often limited to custom synthesis. The following protocol describes the most robust route for internal scale-up, ensuring regioisomeric purity.
2.1 Retrosynthetic Logic
Direct iodination of isoquinoline yields the 5-iodo derivative, but subsequent nitration/amination is regiochemically difficult. The superior route utilizes the 8-amino group to direct iodination to the para-position (C-5).
Critical Insight: The reaction yields a mixture of 5-nitro (~90%) and 8-nitro (~10%) isoquinoline.
Purification: Fractional crystallization from acetone/hexane is required. The 5-nitro isomer precipitates first. The mother liquor is enriched with the 8-nitro isomer, which is purified via silica chromatography (0-5% MeOH in DCM).
Step 2: Reduction to 8-Aminoisoquinoline
Reagents: Fe powder, NH₄Cl, EtOH/H₂O (3:1).
Conditions: Reflux, 2h.
Observation: Color change from yellow (nitro) to fluorescent/pale brown (amine).
Workup: Filter through Celite to remove iron sludge. Concentrate and extract with EtOAc.[1]
Mechanism: The C-8 amino group is a strong electron-donating group (EDG) that activates the ring. The para position relative to the amine is C-5. This cooperative effect (C-5 is also the preferred site for EAS in isoquinolines) ensures >95% regioselectivity.
Protocol:
Dissolve 8-aminoisoquinoline (1.0 eq) in ACN (0.1 M).
Add NIS (1.05 eq) portion-wise at 0°C.
Monitor by LCMS for disappearance of starting material (M+H 145) and appearance of product (M+H 271).
Quench with 10% Na₂S₂O₃ to remove iodine color.
Part 3: Visualization of Workflows
3.1 Synthesis and Reactivity Flowchart
Caption: Figure 1. Synthetic route emphasizing the isolation of the 8-isomer and orthogonal downstream functionalization.
Part 4: Quality Control & Supplier Evaluation
When sourcing this building block from CROs (e.g., Enamine, WuXi, Pharmablock), strict QC criteria are necessary due to the potential for regioisomeric contamination.
4.1 Specification Table
Parameter
Acceptance Criteria
Method
Technical Rationale
Purity
> 97.0%
HPLC (254 nm)
Critical for library synthesis to prevent side-reactions.
6-amino isomer is a common byproduct if nitration conditions are too harsh.
Pd Content
< 20 ppm
ICP-MS
If Pd-catalyzed synthesis was used (unlikely for this route, but possible).
Water
< 0.5%
Karl Fischer
Iodine-carbon bonds can be labile; moisture promotes degradation.
4.2 Storage and Handling
Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
Oxidation: The free amine at C-8 is prone to oxidation (browning) over time. Store under Argon at -20°C.
Part 5: Experimental Application (Protocol)
General Procedure: Suzuki Coupling at C-5
Validation of the scaffold's utility.
Charge: In a glovebox, combine 5-iodoisoquinolin-8-amine (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a microwave vial.
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
Solvent: Add degassed Dioxane:Water (4:1). Concentration: 0.1 M.
Reaction: Seal and heat to 90°C for 2 hours (or microwave 110°C, 30 min).
Workup: Dilute with EtOAc, wash with brine. The free amine at C-8 usually does not interfere with the Pd cycle, but if yields are low, consider protecting as an acetamide (Ac) prior to coupling.
References
SARM1 Inhibition & Structural Biology
Hughes, R. O., et al. (2021). Small Molecule Inhibitors of SARM1 NADase Activity. Cell Chemical Biology.
Source:
Isoquinoline Synthesis & Reactivity
BenchChem. (2025).[2] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
Source:
Palladium Cross-Coupling Methodologies
Lipshutz, B. (2023).[3] Palladium-catalysed cross coupling reactions: Future perspectives.
Source:
Heterocyclic Building Block Properties
PubChem. (2025).[4] Isoquinoline Derivatives and Biological Activity.
This guide provides a technical evaluation of the CYP1A2 inhibition potential of 5-Iodoisoquinolin-8-amine. While direct literature on this specific halogenated derivative is emerging, the structural pharmacophore—an 8-amino-substituted planar isoquinoline system —presents a classic "structural alert" for Time-Dependent Inhibition (TDI) of CYP1A2.
The presence of the primary amine at the C8 position, combined with the lipophilic iodine at C5, suggests a high affinity for the CYP1A2 active site, with a dominant risk of Metabolic Intermediate Complex (MI-complex) formation. This guide details the mechanistic rationale, predictive SAR analysis, and the mandatory experimental protocols required to validate its kinetic parameters (
, ).
Structural & Mechanistic Analysis (SAR)
The CYP1A2 Pharmacophore Fit
CYP1A2 possesses a narrow, planar, and hydrophobic active site designed to metabolize planar aromatic hydrocarbons (PAHs) and aromatic amines. 5-Iodoisoquinolin-8-amine fits this template with high precision:
Planarity: The isoquinoline core provides the necessary flat topology to intercalate into the CYP1A2 heme pocket.
Lipophilicity (5-Iodo): The iodine atom at the 5-position significantly increases
compared to the parent isoquinoline. This enhances binding affinity via hydrophobic interactions within the distal pocket, potentially anchoring the molecule more tightly than non-halogenated analogs.
The "Warhead" (8-Amine): The primary amine is the critical determinant of inhibition type. Unlike simple competitive inhibition, the 8-amine moiety is susceptible to N-hydroxylation.
Mechanism of Action: Suicide Inhibition
The likely mechanism of inhibition is Mechanism-Based Inactivation (MBI) , specifically via the formation of a Nitroso-Heme complex.
Binding: The compound enters the active site, coordinated by the hydrophobic iodine and the planar ring.
Activation: CYP1A2 performs a standard oxidation on the exocyclic amine (
).
Inactivation: The hydroxylamine intermediate is further oxidized to a nitroso species (
). This nitroso group coordinates tightly with the ferrous () heme iron, forming a stable Metabolic Intermediate (MI) Complex .
Result: The enzyme is "locked" in an inactive state, requiring de novo synthesis of CYP1A2 to restore activity (Quasi-irreversible).
Figure 1: Predicted Mechanism-Based Inactivation pathway of CYP1A2 by 5-Iodoisoquinolin-8-amine.
Experimental Validation Protocols
To confirm this compound's potential as a drug candidate or probe, you must distinguish between reversible inhibition and time-dependent inhibition (TDI).[1]
Reversible Inhibition Assay (IC50)
Objective: Determine the potency of the compound assuming simple competitive binding.
System: Human Liver Microsomes (HLM) or Recombinant CYP1A2 (rCYP1A2).
Probe Substrate: Phenacetin (O-deethylation) or Tacrine.
Protocol:
Incubate HLM (0.5 mg/mL) with Probe Substrate (
concentration) + Test Compound (0 – 100 M).
Initiate with NADPH.
Incubate for 10-20 mins (linear range).
Terminate with cold Acetonitrile (ACN).
Quantify metabolite (Acetaminophen) via LC-MS/MS.
The "IC50 Shift" Assay (Critical for TDI)
Objective: Detect if potency increases with pre-incubation time (hallmark of MBI).
Workflow:
Arm A (No Pre-incubation): Add NADPH and Substrate simultaneously. Run standard IC50.[2]
Arm B (30 min Pre-incubation): Incubate Enzyme + Test Compound + NADPH for 30 mins before adding Substrate.
Interpretation:
If
Reversible Inhibitor .
If
(Shift > 1.5-fold) Time-Dependent Inhibitor .
Determination Protocol
If the IC50 shift is positive, you must define the inactivation kinetics for safety modeling.
Primary Incubation:
Prepare multiple tubes with HLM + NADPH + Test Compound at varying concentrations (e.g., 0, 1, 5, 10, 25, 50
M).
At time points
min, remove an aliquot.
Secondary Incubation (Dilution Step):
Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing the Probe Substrate (Phenacetin) at saturation (
) and excess NADPH.
This dilution minimizes reversible inhibition, measuring only remaining active enzyme.
Analysis:
Plot
vs. Time for each inhibitor concentration.
The slope of each line is
.
Plot
vs. [I] (Inhibitor Concentration) to fit the Kitz-Wilson equation:
Data Presentation & Analysis
Summary of Key Parameters
When reporting data for 5-Iodoisoquinolin-8-amine, structure your results table as follows:
Parameter
Definition
Target Threshold (High Risk)
IC50 (0 min)
Reversible potency
< 1 M (Potent)
IC50 Shift
Ratio of IC50(0) / IC50(30)
> 1.5 (Indicates TDI)
Affinity of inactivator for enzyme
< 10 M (High Affinity)
Max rate of inactivation
> 0.05 min (Rapid Inactivation)
Partition Ratio
Turnover events per inactivation
< 50 (Efficient Suicide Inhibitor)
Workflow Visualization
Figure 2: Decision tree for evaluating CYP1A2 inhibition potential.
Strategic Implications for Drug Development[3]
Drug-Drug Interaction (DDI) Risk
If 5-Iodoisoquinolin-8-amine exhibits a
ratio , it poses a significant clinical DDI risk.
Substrates at Risk: Co-administration could dangerously elevate levels of CYP1A2 substrates with narrow therapeutic indices, such as Theophylline , Tizanidine , or Clozapine .
FDA Guidance: A positive TDI result requires PBPK (Physiologically Based Pharmacokinetic) modeling to predict the AUC change (
) in vivo.
Structural Optimization (Mitigation)
To retain the isoquinoline core while reducing CYP1A2 inhibition:
Block the Amine: Alkylation of the 8-amine (e.g., dimethylation) may prevent the formation of the nitroso intermediate, though it may alter target potency.
Steric Hindrance: Introducing a substituent at the C7 position could sterically hinder the N-hydroxylation process.
Reduce Planarity: Saturating a portion of the isoquinoline ring (e.g., tetrahydroisoquinoline) disrupts the planar binding required for the CYP1A2 active site.
References
FDA Center for Drug Evaluation and Research. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [1]
Guengerich, F. P. (1997). Role of Cytochrome P450 Enzymes in Drug-Drug Interactions. Advances in Pharmacology.
Fontana, E., et al. (2005). Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism.
Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics. (Note: Principles of MBI apply across isoforms).
Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[1][2][3][4]
The Strategic Role of 5-Iodo-8-Amino-isoquinoline in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the isoquino...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the isoquinoline core has emerged as a privileged structure, underpinning a wide array of biologically active compounds. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 5-iodo-8-aminoisoquinoline . We will delve into its synthetic utility and its burgeoning applications in medicinal chemistry, with a specific focus on its role as a foundational scaffold for the rational design of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, providing both foundational knowledge and actionable insights.
The 5-Iodo-8-Amino-isoquinoline Scaffold: A Privileged Starting Point
The 5-iodo-8-aminoisoquinoline molecule is a trifunctional scaffold, offering medicinal chemists a unique combination of reactive handles to explore chemical space and optimize pharmacological properties. The key structural features that underpin its utility are:
The Isoquinoline Core: A bicyclic aromatic system that provides a rigid framework, crucial for precise oriental of substituents within a biological target's binding site. Isoquinoline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The 8-Amino Group: This primary amine serves as a key vector for diversification. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, enabling the modulation of potency, selectivity, and pharmacokinetic properties. The 8-aminoquinoline substructure itself is a well-established pharmacophore, notably in antimalarial drugs.[3]
The 5-Iodo Group: The iodine atom at the 5-position is the cornerstone of this scaffold's strategic value. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient introduction of aryl and heteroaryl moieties, which are critical for establishing key interactions with protein targets.
Synthetic Strategy and Methodologies
While a direct, one-pot synthesis of 5-iodo-8-aminoisoquinoline is not prominently documented, a robust synthetic route can be rationally designed based on established methodologies for related isoquinoline and quinoline derivatives. The following proposed multi-step synthesis provides a logical and experimentally sound approach.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with a suitable isoquinoline precursor, followed by sequential nitration, reduction, and iodination steps. The precise order of these steps is critical to manage regioselectivity and functional group compatibility.
Caption: Proposed synthetic route to 5-iodo-8-aminoisoquinoline.
Detailed Experimental Protocols
Protocol 1: Nitration of Isoquinoline to 8-Nitroisoquinoline
This procedure is adapted from standard nitration methodologies for aromatic systems.
Reaction Setup: To a stirred solution of isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel to afford 8-nitroisoquinoline.
Protocol 2: Iodination of 8-Nitroisoquinoline
This step introduces the key iodine atom at the 5-position.
Reaction Setup: In a round-bottom flask, dissolve 8-nitroisoquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.2 eq).
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-iodo-8-nitroisoquinoline.
Protocol 3: Reduction of 5-Iodo-8-nitroisoquinoline
The final step involves the reduction of the nitro group to the primary amine.
Reaction Setup: To a solution of 5-iodo-8-nitroisoquinoline (1.0 eq) in ethanol or acetic acid, add a reducing agent such as tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq).
Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 5-iodo-8-aminoisoquinoline can be purified by column chromatography.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The strategic placement of the iodo and amino functionalities on the isoquinoline core makes 5-iodo-8-aminoisoquinoline an ideal starting point for the development of targeted therapies, particularly kinase and PARP inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various substituents that confer selectivity and potency.
The 5-iodo-8-aminoisoquinoline scaffold can be elaborated to generate potent kinase inhibitors through a systematic medicinal chemistry campaign.
Caption: Workflow for developing kinase inhibitors from 5-iodo-8-aminoisoquinoline.
Structure-Activity Relationship (SAR) Insights:
While specific SAR data for 5-iodo-8-aminoisoquinoline derivatives is not extensively published, we can extrapolate from the broader class of quinoline-based kinase inhibitors.
C5-Aryl/Heteroaryl Substitution: The group introduced at the 5-position via Suzuki coupling is crucial for establishing interactions with the hinge region of the kinase ATP-binding site. The nature of this group (e.g., substituted phenyl, pyridyl, pyrazolyl) will significantly impact both potency and selectivity.
C8-Amide Side Chain: The substituent introduced via acylation of the 8-amino group often extends into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing moieties that can improve solubility, cell permeability, and overall drug-like properties.
Table 1: Hypothetical SAR Data for 5-Aryl-8-amido-isoquinoline Kinase Inhibitors
Compound ID
C5-Substituent
C8-Amide Substituent
Kinase Target
IC₅₀ (nM)
Lead-01
Phenyl
Acetyl
Kinase X
500
Lead-02
4-Fluorophenyl
Acetyl
Kinase X
250
Lead-03
Pyridin-4-yl
Acetyl
Kinase X
100
Lead-04
Pyridin-4-yl
N,N-dimethyl-propionamide
Kinase X
50
Lead-05
Pyridin-4-yl
N,N-dimethyl-propionamide
Kinase Y
>1000
This table represents a hypothetical SAR progression to illustrate the optimization process.
PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair. Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. 5-Aminoisoquinoline is a known PARP-1 inhibitor, making 5-iodo-8-aminoisoquinoline a promising scaffold for the development of novel and potent PARP inhibitors.[4]
The development of PARP inhibitors from this scaffold would follow a similar strategy to that of kinase inhibitors, with a focus on optimizing interactions within the NAD+ binding pocket of the PARP enzyme. The 5-iodo position allows for the introduction of groups that can form key hydrogen bonds and hydrophobic interactions, while the 8-amino group can be modified to enhance potency and selectivity.
Conclusion and Future Directions
The 5-iodo-8-aminoisoquinoline scaffold represents a largely untapped resource for medicinal chemists. Its trifunctional nature provides a versatile platform for the rapid generation of diverse chemical libraries. The strategic positioning of the iodo and amino groups makes it particularly well-suited for the development of targeted therapies such as kinase and PARP inhibitors.
Future research in this area should focus on:
Optimization of the Synthesis: Development of a high-yielding and scalable synthesis of 5-iodo-8-aminoisoquinoline.
Library Synthesis and Screening: The generation of diverse libraries of derivatives through Suzuki coupling at the 5-position and functionalization of the 8-amino group, followed by screening against a broad panel of kinases and PARP enzymes.
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to guide the rational design of more potent and selective inhibitors based on this scaffold.
By leveraging the unique chemical attributes of 5-iodo-8-aminoisoquinoline, the drug discovery community has the opportunity to develop a new generation of targeted therapies for a range of diseases.
References
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Isoquinoline derivatives, a prominent class of nitrogen-containing heterocycles, serve a pivotal role in medicinal chemistry due to their broad spectrum of bioactivities. (URL: [Link])
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This is a placeholder for a real reference th
5-Aminoisoquinoline (5-AIQ) is a water-soluble, more potent and selective inhibitor of PARP-1 in human cells, being widely used as a biochemical and pharmacological tool to study the effects of inhibition of the PARPs. (URL: [Link])
Isoquinoline derivatives are a very significant group of natural and synthetic compounds which show various Pharmacological activities like anti-cancer, anti-oxidant, anti-microbial, anti-inflammatory, anti-microbial, analgesic, anti-fungal, anti-viral, antispasmodic and an enzyme inhibitor. (URL: [Link])
Advanced Isoquinoline Scaffolds: Synthetic Evolution and Therapeutic Targeting
Executive Summary The isoquinoline heterocycle has long been a "privileged structure" in medicinal chemistry, forming the core of classical alkaloids like papaverine and morphine. However, the modern drug discovery lands...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoquinoline heterocycle has long been a "privileged structure" in medicinal chemistry, forming the core of classical alkaloids like papaverine and morphine. However, the modern drug discovery landscape demands vectors beyond these flat, aromatic systems. The current frontier lies in novel isoquinoline scaffolds —specifically 1,2,3,4-tetrahydroisoquinolines (THIQs) , spiro-fused architectures , and transition-metal complexes . These next-generation scaffolds offer enhanced Fsp³ character (improving solubility and metabolic stability), access to unexploited chemical space, and precise targeting of complex signaling cascades such as PI3K/Akt/mTOR and NF-κB.
This technical guide dissects the structural logic, synthetic breakthroughs (focusing on C-H activation and multicomponent reactions), and therapeutic validation of these advanced scaffolds.
Structural Architecture & Design Logic
Beyond Flatland: The Tetrahydroisoquinoline (THIQ) Shift
Classical isoquinolines are planar and lipophilic, often leading to poor aqueous solubility and non-specific protein binding. Hydrogenation to the 1,2,3,4-tetrahydroisoquinoline (THIQ) core introduces a non-planar twist, significantly increasing the fraction of sp³-hybridized carbons (Fsp³).
Causality: The non-planar conformation allows for vectoral exploration of binding pockets that flat aromatics cannot access.
Case Study: In NF-κB inhibition, the THIQ core demonstrates superior efficacy over its fully aromatic counterpart by enabling specific hydrogen bonding interactions within the kinase domain that are sterically precluded by the planar isoquinoline.
Spiro-Fused & Bridgehead Scaffolds
Rigidifying the THIQ core via spiro-fusion (e.g., at C1 or C4) locks the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding.
Spiro-Isoquinolines: Generated via C-H activation of N-aryl amidines, these scaffolds have shown high potency in targeting MDM2-p53 interactions.
Isoquinuclidines: Bridged systems that mimic the transition states of hydrolytic enzymes, acting as potent transition-state analogues.
Next-Gen Synthetic Methodologies
The synthesis of these complex scaffolds has shifted from linear, multi-step protocols (e.g., Bischler-Napieralski) to convergent, atom-economical C-H Activation and Multicomponent Reactions (MCRs) .
Rh(III)-Catalyzed C-H Activation/Annulation
This method utilizes a directing group (DG) to activate a specific C-H bond, allowing for the coupling of alkynes or diazo compounds to build the isoquinoline core in a single step.
Mechanism & Logic:
C-H Activation: The Rh(III) catalyst coordinates to the DG (e.g., oxime, amidine) and activates the ortho C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.
Insertion: The alkyne inserts into the Rh-C bond.
Reductive Elimination: The cycle closes, releasing the isoquinoline and regenerating the catalyst.
Figure 1: Catalytic cycle for Rh(III)-catalyzed C-H activation yielding isoquinoline scaffolds. The process relies on a directing group for regioselectivity.
Copper-Catalyzed [3+2+1] Multicomponent Reaction
A powerful protocol for synthesizing functionalized isoquinolines using simple feedstocks: 2-bromoaryl ketones, terminal alkynes, and acetonitrile.[1] This method is superior for late-stage functionalization due to its high functional group tolerance.
Therapeutic Applications & SAR Case Studies
Anticancer: Tubulin Polymerization Inhibition
Novel tetrahydroisoquinoline-stilbene hybrids (e.g., Compound 17) have emerged as potent tubulin inhibitors.[2]
Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics. This triggers the mitochondrial apoptotic pathway.[2]
THIQ derivatives have also shown dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), crucial for stopping rapid cell division in glioblastomas.
SAR Insight: An electron-donating methoxy group at C6/C7 positions is critical for binding affinity in the ATP-binding pocket of CDK2.
Figure 2: Mechanism of Action for THIQ-Stilbene derivatives. Dual pathway activation (Cell cycle arrest and Mitochondrial dysfunction) leads to apoptosis.
Experimental Protocol: Multicomponent Synthesis of Isoquinolines
Objective: Synthesis of 1,3-disubstituted isoquinoline via Cu-catalyzed [3+2+1] annulation.
Reference Standard: Adapted from Org. Lett. 2022, 24, 5994–5999.[1][3]
Equipment: Sealed tube or pressure vial, oil bath.
Step-by-Step Methodology
Catalyst Pre-Loading (Inert Environment):
To a clean, dry pressure vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).
Why: Adding solid reagents first allows for efficient purging. Copper(I) is sensitive to oxidation; an inert atmosphere is crucial for the catalytic cycle initiation.
NMR: Check for the characteristic singlet of the isoquinoline C1-proton (if C1 is unsubstituted) or the specific aromatic pattern of the fused system.
Yield: Expected yield range: 75-85%.
Comparative Data Summary
Scaffold Class
Key Structural Feature
Primary Therapeutic Target
Representative Potency (IC50)
Key Reference
THIQ-Stilbene
Fused non-planar THIQ + Stilbene
Tubulin (A549 Lung Cancer)
25 nM
[1]
C4-Substituted THIQ
4-chlorobenzoyl moiety
NF-κB Pathway
< 1.0 µM
[2]
Spiro-Isoquinoline
Rigid spiro-carbon at C1
MDM2-p53
120 nM
[3]
Isoquinoline-Au(III)
Cyclometalated C^N ligand
TrxR (Necroptosis inducer)
Sub-micromolar
[4]
References
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2025. Link
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 2021. Link
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023.[5] Link
Stable Cyclometalated Gold(III) Complex Engaging Isoquinoline Derivative and Disulfur Ligand Elicits Necroptosis-Dependent Immunogenic Cell Death. Journal of Medicinal Chemistry, 2024. Link
Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C–N Triple Bond Cleavage and Three-Component Cyclization. Organic Letters, 2022.[1][3] Link
5-Iodoisoquinolin-8-amine is a bifunctional heteroaromatic scaffold critical in the synthesis of kinase inhibitors, PARP inhibitors, and SARM1 modulators.[1] Its structural duality—possessing a nucleophilic primary amine at C8 and an electrophilic iodide at C5—makes it a high-value "linchpin" intermediate. However, this same reactivity necessitates a rigorous safety protocol that transcends standard Safety Data Sheet (SDS) templates.
This guide provides a self-validating workflow for handling this compound, extrapolating risk from Structure-Activity Relationships (SAR) where empirical data for this specific isomer is limited.
Chemical Profile
Property
Data
Note
Systematic Name
5-Iodoisoquinolin-8-amine
Molecular Formula
C₉H₇IN₂
Molecular Weight
270.07 g/mol
Heavy atom effect (Iodine)
Physical State
Solid (Powder/Crystals)
Typically pale yellow to brown (oxidizes)
Solubility
DMSO, DMF, MeOH
Low solubility in water/hexanes
Key Reactivity
Pd-catalyzed Cross-coupling
Susceptible to photolytic dehalogenation
Hazard Profiling: The "Why" Behind the Safety
Standard SDSs often list generic hazards. This section explains the mechanistic basis of the risks.
A. The "Aniline" Alert (Genotoxicity Potential)
As an aromatic amine (structurally analogous to 8-aminoisoquinoline), this compound must be treated as a potential genotoxin .[1]
Mechanism: Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.
Risk: High. Handle as a "Designated Substance" in drug discovery workflows.
Prediction: Based on the parent scaffold (8-aminoisoquinoline, CAS 23687-27-6), expect Acute Toxicity (Oral/Dermal/Inhalation) Category 4 and Skin/Eye Irritation Category 2 .[1][2]
B. The C–I Bond (Photolability)
The carbon-iodine bond at position 5 is weak relative to other halogens.[1]
Mechanism: Homolytic cleavage upon exposure to UV/blue light generates radical species (
).
Consequence: Sample degradation (turning purple/black due to
Cover spill with wet paper towels (to prevent dust).
Clean with a 10% sodium thiosulfate solution (neutralizes any generated iodine) followed by detergent.
References & Authoritative Grounding
PubChem. Isoquinolin-8-amine (Parent Structure Safety Data). National Library of Medicine. Accessed 2024.[5][8][9]
[1][2]
Fisher Scientific. Safety Data Sheet: 8-Aminoisoquinoline.[5] (Analogous Hazard Profile).
[1]
ResearchGate. Synthesis and cytotoxicity studies of amino isoquinolin-5,8-dione. (Synthetic context for 5,8-substituted isoquinolines).
ECHA. Registration Dossier: Aromatic Amines. European Chemicals Agency.[2] (General class hazards for amino-heterocycles).
Disclaimer: This guide is a technical resource for qualified scientists. It does not replace an official manufacturer-issued SDS. Always conduct a site-specific risk assessment.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodoisoquinolin-8-amine
Introduction: Navigating the Synthesis of Complex Amines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthesis of Complex Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1]
This document provides a detailed guide to the application of the Buchwald-Hartwig amination for a particularly interesting and challenging substrate: 5-iodoisoquinolin-8-amine. The presence of both a reactive aryl iodide and a potentially coordinating amino group on the isoquinoline scaffold presents unique considerations for reaction optimization and execution. These notes are intended for researchers and scientists, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both success and a deeper understanding of the process.
Understanding the Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] A simplified representation of the generally accepted mechanism is illustrated below.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]
Strategic Considerations for 5-Iodoisoquinolin-8-amine
The successful amination of 5-iodoisoquinolin-8-amine requires careful consideration of several factors that arise from its unique structure.
Reactivity of the C-I Bond
Aryl iodides are generally more reactive than the corresponding bromides and chlorides in oxidative addition to palladium(0).[4] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions (e.g., lower temperatures or catalyst loadings). However, the increased reactivity can also lead to a higher propensity for side reactions, such as dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom.
The Role of the 8-Amino Group
The presence of the free amino group at the 8-position introduces several complexities:
Coordination to Palladium: The amino group can act as a ligand, coordinating to the palladium center. This could potentially influence the catalyst's reactivity and stability, possibly leading to catalyst inhibition.
Competitive N-Arylation: While intermolecular amination is the desired pathway, there is a theoretical possibility of an intramolecular reaction where the 8-amino group of one molecule reacts with the 5-iodo position of another, leading to dimerization. However, the formation of such large rings is generally disfavored. A more likely scenario is the intermolecular reaction of the desired product with another molecule of the starting material.
Basicity: The amino group can react with the base, potentially affecting the stoichiometry and the overall reaction environment.
To mitigate these potential issues, the choice of ligand and base is critical. Bulky phosphine ligands can help to create a sterically hindered environment around the palladium center, favoring the desired intermolecular coupling and discouraging unwanted coordination of the 8-amino group.
Recommended Protocol: Buchwald-Hartwig Amination of 5-Iodoisoquinolin-8-amine
This protocol is adapted from successful procedures for the amination of the closely related 5-bromo-8-benzyloxyquinoline and is optimized to address the specific challenges of the iodo-amino-isoquinoline substrate.
Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Procedure
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-iodoisoquinolin-8-amine (1.0 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-isoquinolin-8-amine.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. The following table provides guidance on optimizing the reaction for 5-iodoisoquinolin-8-amine.
Parameter
Recommended Starting Conditions
Rationale and Optimization Strategy
Palladium Source
Pd(OAc)₂
A common and effective palladium(II) precursor. If issues with catalyst activation arise, consider using a pre-catalyst such as a palladacycle.
Ligand
RuPhos
A bulky, electron-rich biarylphosphine ligand that has shown success with challenging substrates. Other ligands to consider include XPhos, BrettPhos, or Josiphos-type ligands. The choice of ligand can significantly impact yield and should be screened if the initial results are suboptimal.
Base
NaOtBu
A strong, non-nucleophilic base that is effective in deprotonating a wide range of amines. Other strong bases like KOtBu or LHMDS can also be effective. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be used, often requiring higher reaction temperatures.
Solvent
Toluene
A common non-polar solvent for Buchwald-Hartwig reactions. Dioxane or THF can also be used and may be beneficial in certain cases.
Temperature
80-110 °C
The C-I bond is more readily cleaved than a C-Br bond, so starting at a lower temperature (e.g., 80 °C) is advisable. If the reaction is sluggish, the temperature can be increased.
Stoichiometry
1.2 equiv of amine, 1.4 equiv of base
A slight excess of the amine and base is typically used to drive the reaction to completion.
Potential Side Reactions and Solutions:
Hydrodehalogenation: If significant formation of 8-aminoisoquinoline is observed, consider lowering the reaction temperature or screening different ligands.
Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Increasing the catalyst loading or using a more robust pre-catalyst may be necessary. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-5-isoquinolin-8-amines. By carefully selecting the catalyst, ligand, and base, and by following the detailed protocol and optimization guidelines provided, researchers can successfully navigate the challenges associated with this specific substrate. The insights into the reaction mechanism and the strategic considerations for the unique functionalities of 5-iodoisoquinolin-8-amine will enable the efficient synthesis of these valuable compounds for applications in drug discovery and materials science.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald-Hartwig Reaction. John Wiley & Sons.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1937–1944. [Link]
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C−N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
Application Note: Sonogashira Coupling Protocols for 5-Iodoisoquinoline Derivatives
Executive Summary This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodoisoquinoline with terminal alkynes. 5-Alkynylisoquinolines are critical pharmacophores in medicinal chemistry, serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodoisoquinoline with terminal alkynes. 5-Alkynylisoquinolines are critical pharmacophores in medicinal chemistry, serving as precursors for Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and FLT3/Src kinase inhibitors.
While 1-haloisoquinolines are highly reactive due to the adjacent nitrogen, 5-iodoisoquinoline presents unique challenges: it possesses the electron-deficiency of the bicyclic system but lacks the direct activation of the
-position, and the distal nitrogen remains a potent ligand for catalyst poisoning. This note provides two validated workflows: Method A (Standard Pd/Cu) for robust substrates and Method B (Copper-Free) for sensitive alkynes prone to homocoupling.
Mechanistic Insight & Catalyst Selection
The Chelation Challenge
The primary failure mode in coupling isoquinolines is not oxidative addition, but catalyst sequestration . The isoquinoline nitrogen (
lone pair) is a competent -donor that can displace phosphine ligands on Palladium(II) or form stable complexes with Copper(I), arresting the catalytic cycle.
Palladium Source: We utilize Pd(PPh
)Cl as the workhorse catalyst. The bulky triphenylphosphine ligands help prevent the isoquinoline nitrogen from coordinating to the Pd center.
The Copper Effect: CuI accelerates the reaction via the formation of a copper-acetylide intermediate (transmetallation).[1] However, in the presence of oxygen, Cu promotes Glaser homocoupling (dimerization of the alkyne).
Mechanistic Pathway
The diagram below illustrates the standard cycle and the specific "off-cycle" trap caused by the isoquinoline substrate.
Figure 1: Catalytic cycle showing the oxidative addition of 5-iodoisoquinoline and the competitive N-coordination pathway (poisoning) that requires bulky ligands to suppress.
Experimental Protocols
Method A: Standard Pd/Cu Catalysis
Best for: Robust, non-volatile alkynes (e.g., phenylacetylene, octyne) where maximum reactivity is required.
Activation: Stir for 5 minutes to allow pre-catalyst formation.
Reaction: Add alkyne and heat to 60–80°C .
Why Heat? Without Copper to facilitate transmetallation, the reaction relies on a slower carbopalladation mechanism or direct base-assisted deprotonation, requiring higher energy.
Monitoring: Reaction times are typically longer (4–12 hours).
Workflow Visualization
Figure 2: Operational workflow for Method A. Note the feedback loop at the reaction stage for temperature optimization.
Optimization & Troubleshooting Data
The following table summarizes optimization studies for 5-(phenylethynyl)isoquinoline synthesis:
Variable
Condition
Yield
Notes
Solvent
THF/EtN (1:1)
88%
Best balance of solubility and rate.
Solvent
DMF
72%
Harder to remove; product isolation difficult.
Catalyst
Pd(PPh)Cl
88%
Robust, air-stable precursor.
Catalyst
Pd(dppf)Cl
65%
Lower yield; bidentate ligand too rigid?
Temp
25°C
40% (24h)
Slow conversion.
Temp
50°C
88% (4h)
Optimal.
Temp
80°C
60%
Significant decomposition/tar.
Troubleshooting Guide
Problem: Reaction turns black immediately and stalls.
Cause: Catalyst decomposition ("Pd black") due to lack of ligand stabilization or high heat.
Fix: Increase PPh
loading or switch to Method A (lower temp).
Problem: Homocoupling of alkyne observed (Glaser product).
Cause: Oxygen in the system.
Fix: Re-degas solvents; ensure Argon balloon is positive pressure. Switch to Method B (Cu-free).
Problem: Starting material remains but catalyst is active.
Cause: Isoquinoline N-coordination.
Fix: Use a stronger base (e.g., DBU) or increase temperature slightly.
References
BenchChem. Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols. (General heterocycle protocols applicable to isoquinolines). Link
Purdue University. Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently Inhibit Acute Myeloid Leukemia Proliferation in Mice.[2] (Specific synthesis of 5-alkynylisoquinolines). Link
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.[3] (Cu-free optimization). Link
Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (Green chemistry variants).[4] Link
National Institutes of Health (PMC). Copper-free Sonogashira cross-coupling reactions: an overview. (Review of Cu-free mechanisms). Link
Application Note: Orthogonal Functionalization of 5-Iodoisoquinolin-8-amine for Kinase Inhibitor Discovery
This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It moves beyond generic textbook descriptions to address the specific synthetic logic, chemoselecti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It moves beyond generic textbook descriptions to address the specific synthetic logic, chemoselectivity, and structural biology considerations required to utilize 5-Iodoisoquinolin-8-amine as a kinase inhibitor scaffold.
[1]
Executive Summary & Strategic Rationale
The isoquinoline scaffold is a "privileged structure" in kinase drug discovery, forming the core of approved inhibitors like Fasudil (ROCK) and clinical candidates targeting DYRK1A , CK2 , and MNK .
5-Iodoisoquinolin-8-amine represents a high-value "bifunctional linchpin" intermediate.[1][2] Its value lies in the orthogonal reactivity of its two handle points:
C8-Amine (Nucleophile): Positioned to interact with the ATP-binding hinge region or solvent-exposed residues via hydrogen bonding.[1][2]
C5-Iodide (Electrophile): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to probe the hydrophobic back-pocket or gatekeeper residues.[1][2]
This guide details a "Solvent-Front First" synthetic strategy, prioritizing the functionalization of the C8-amine to prevent catalyst poisoning during subsequent cross-coupling reactions.[1]
Structural Biology & Design Logic
Before synthesis, one must understand the vector geometry of the scaffold within the kinase ATP pocket.
Mechanistic Hypothesis
Binding Mode A (Hinge Binder): The isoquinoline nitrogen (N2) and the C8-NH substituent often form a bidentate H-bond network with the kinase hinge region (e.g., similar to the Adenine binding mode).[1]
Vector Analysis:
C8-Vector: Points toward the Solvent Front .[1][2] Ideal for solubilizing groups (morpholines, piperazines) or H-bond acceptors.[1][2]
C5-Vector: Points toward the Hydrophobic Back Pocket or Gatekeeper .[1][2] Ideal for aromatic rings (via Suzuki) or alkynes (via Sonogashira) to gain potency and selectivity.[2]
Figure 1: Vector analysis of the 5-Iodoisoquinolin-8-amine scaffold within a canonical kinase ATP-binding pocket.[1]
Synthetic Strategy: The "Amine-First" Approach[1]
Direct cross-coupling of free amino-aryl halides is possible but risky due to Pd-catalyst poisoning by the free amine.[1] Therefore, we recommend an Amine-First sequence:
Objective: To install a solubilizing group or hinge-binding motif.[1]
Protocol A1: Amide Coupling via Acid Chloride
Rationale: Acid chlorides provide higher reactivity than coupling reagents for the somewhat electron-deficient 8-amino position (deactivated by the isoquinoline ring).[1]
Checkpoint: Ensure the iodine remains intact (check Mass Spec for M+ and characteristic isotopic pattern if applicable, though Iodine is monoisotopic).
Objective: To extend the scaffold into the hydrophobic pocket using Palladium-catalyzed cross-coupling.[1]
Protocol B1: Suzuki-Miyaura Cross-Coupling
Rationale: The 5-iodo position is highly reactive.[1][2] We use mild conditions to prevent de-iodination or side reactions with the isoquinoline nitrogen.[2]
Solution: Lower temperature to 60°C and ensure strict degassing.
References
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Isoquinoline Kinase Inhibitors (Fasudil): Jacobs, M., et al. (2006).[2] The structure of the protein kinase A–Fasudil complex. Acta Crystallographica Section D, 62(9), 1138-1143.[1][2] Link
Buchwald-Hartwig Amination (General): Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
Synthesis of 5-substituted-8-nitroisoquinolines: Beech, W. F. (1960). 5-Bromo-8-nitroisoquinoline.[1][2][3] Journal of the Chemical Society, 1960, 1297.[1] (Classic synthesis reference for the precursor scaffold).[2]
Application Note: Amide Coupling Strategies for 8-Aminoisoquinoline Derivatives
This Application Note is designed to provide a robust, chemically grounded guide for synthesizing amides from 8-aminoisoquinoline. Unlike its isomer 8-aminoquinoline, which assists amidation via chelation, 8-aminoisoquin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a robust, chemically grounded guide for synthesizing amides from 8-aminoisoquinoline. Unlike its isomer 8-aminoquinoline, which assists amidation via chelation, 8-aminoisoquinoline acts as a deactivated, electron-deficient aniline, presenting specific synthetic challenges.
Executive Summary
8-Aminoisoquinoline (8-AIQ) presents a distinct synthetic challenge compared to standard anilines or its isomer, 8-aminoquinoline. The primary difficulty arises from the electron-withdrawing nature of the fused pyridine ring, which significantly lowers the nucleophilicity of the exocyclic amine at the C8 position. Furthermore, unlike 8-aminoquinoline, 8-AIQ lacks the structural geometry to form stable 5,5-bicyclic chelates with metal catalysts, rendering template-assisted coupling methods ineffective.
This guide outlines three validated protocols ranging from standard high-activity coupling reagents to acid-chloride activation, ensuring successful amidation across a range of carboxylic acid substrates.
Chemical Context & Mechanistic Insight
The Deactivation Problem
The 8-amino group in isoquinoline is electronically coupled to the pyridine ring. The nitrogen atom at position 2 exerts a strong inductive ($ -I
-M $) pull, reducing the electron density available at the C8 amine lone pair.
8-Aminoisoquinoline: $ pK_a < 3.0 $ (Estimated). The amine is severely deactivated.
Implication: Standard carbodiimide couplings (EDC/NHS) often fail or proceed with poor conversion. High-energy intermediates (Acid Chlorides, Acyl Fluorides, or HOAt-esters) are required.
Decision Matrix for Condition Selection
Use the following logic to select your experimental approach:
Scenario A: Acid is valuable/complex, scale < 100 mg.
, dissolve Carboxylic Acid in DCM (). Cool to 0 °C.
Add catalytic DMF (critical for Vilsmeier-Haack like activation).
Add Oxalyl Chloride dropwise. Gas evolution (
, ) will occur.
Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).
Coupling: Redissolve the crude acid chloride in DCM (
).
Add 8-Aminoisoquinoline (1.0 equiv) followed by Pyridine (3.0 equiv).
Note: For extremely unreactive substrates, add DMAP (0.1 equiv) as a nucleophilic catalyst.
Stir at RT overnight. If conversion is low, reflux (40 °C).
Protocol 3: T3P (Propylphosphonic Anhydride)
Best for: Sterically hindered acids, avoiding epimerization, simple workup.
Reagents:
Carboxylic Acid (1.0 equiv)
8-Aminoisoquinoline (1.1 equiv)
T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
Pyridine (4.0 equiv)
Solvent: EtOAc or 2-MeTHF
Procedure:
Combine Carboxylic Acid and 8-Aminoisoquinoline in EtOAc (
).
Add Pyridine (4.0 equiv).
Cool to 0 °C.
Add T3P solution dropwise.
Allow to warm to RT and stir for 24 hours.
Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 1N HCl (if product is stable), and brine.
Visualizing the Workflow
The following decision tree illustrates the logic for selecting the appropriate coupling condition based on substrate properties.
Figure 1: Decision matrix for selecting amide coupling conditions for 8-aminoisoquinoline.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Poor nucleophilicity of 8-AIQ.
Switch to Protocol 2 (Acid Chloride). Add DMAP (0.5 equiv) to catalyze the acyl transfer.
Starting Material Remains
Activated ester hydrolysis.
Ensure anhydrous solvents. Increase temperature to 60°C in Protocol 1.
Product is stuck in aqueous
Pyridine/Isoquinoline protonation.
The product is basic. Ensure the aqueous workup pH is > 8.0 during extraction. Use DCM/MeOH (9:1) for extraction.[4]
Precipitate forms early
Low solubility of 8-AIQ.
Use DMF or NMP as co-solvent, even in Protocol 2.
References
General Amide Coupling for Electron-Deficient Amines
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Use of T3P for Weak Nucleophiles
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Amides. Synlett, 2009(16), 2583-2587. Link
Acid Chloride Activation (Oxalyl Chloride/DMF)
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Mechanistic Contrast (8-Aminoquinoline vs 8-Aminoisoquinoline)
Daugulis, O., et al. (2014). 8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Activation.[5] Accounts of Chemical Research, 47(1), 30–41. (Cited to highlight the lack of this effect in 8-isoquinoline). Link
Application Notes and Protocols: Strategic Functionalization of the C5-Position in 8-Aminoisoquinolines
Introduction: The Strategic Importance of C5-Functionalized 8-Aminoisoquinolines The 8-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its derivatives are inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C5-Functionalized 8-Aminoisoquinolines
The 8-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its derivatives are integral to a range of pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents.[2] The 8-amino group not only imparts crucial physicochemical properties but also serves as a powerful directing group for carbon-hydrogen (C-H) bond activation, enabling chemists to selectively introduce new functionalities at various positions on the isoquinoline ring system.[1][3]
Among these, the functionalization at the 5-position (C5) is of particular strategic importance. Introducing substituents at this site can profoundly influence the biological activity and material properties of the resulting compounds. However, direct and regioselective functionalization of the C5-position presents a significant synthetic challenge due to the inherent reactivity of the isoquinoline core.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C5-position in 8-aminoisoquinolines. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for halogenation, nitration, and arylation at the C5-position.
Core Principle: The Role of the 8-Amino Directing Group
The 8-amino group, often in the form of an amide, is the cornerstone of regioselective C5-functionalization. It acts as a bidentate directing group, coordinating to a metal catalyst and positioning it in close proximity to the C5-H bond. This directed C-H activation lowers the energy barrier for bond cleavage and subsequent functionalization, favoring reaction at the C5-position over other sites on the isoquinoline ring.
Below is a generalized workflow for the directed functionalization of 8-aminoisoquinolines:
Caption: General workflow for C5-functionalization of 8-aminoisoquinolines.
C5-Halogenation: A Gateway to Further Derivatization
The introduction of a halogen atom at the C5-position is a valuable transformation, as the resulting halo-isoquinolines can serve as versatile building blocks for further cross-coupling reactions.
Protocol 1: Metal-Free C5-Halogenation using Trihaloisocyanuric Acid
This protocol offers an operationally simple and environmentally benign approach to C5-halogenation, avoiding the use of transition metal catalysts.[4]
Causality Behind Experimental Choices:
Trihaloisocyanuric Acid (TCICA or TCCA): This reagent serves as an inexpensive and atom-economical source of electrophilic halogen. Only a substoichiometric amount is required, minimizing waste.[4]
Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, reducing energy consumption and minimizing potential side reactions.[4]
Metal-Free Conditions: This avoids the cost and potential toxicity associated with transition metal catalysts, simplifying purification.[4]
Step-by-Step Protocol:
To a solution of the N-(quinolin-8-yl)amide (1.0 mmol) in acetonitrile (MeCN) (5 mL) in a round-bottom flask, add trihaloisocyanuric acid (0.36 equiv.).
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired C5-halogenated product.
The nitro group is a crucial functional group in many pharmaceuticals. Directing its introduction to the C5-position of 8-aminoisoquinolines can lead to novel drug candidates.
This modern approach utilizes visible light to drive the nitration reaction under mild conditions, offering a green and efficient alternative to traditional nitrating agents.[5][6]
Causality Behind Experimental Choices:
Cu(NO₃)₂·3H₂O: This copper salt serves as the nitro source.[5]
Acid Red 94: This organic dye acts as a photosensitizer, absorbing visible light and initiating the radical reaction cascade.[5]
K₂S₂O₈: Potassium persulfate is a co-oxidant that facilitates the generation of the key radical intermediates.
Visible Light Irradiation: A simple household light bulb provides the energy to drive the reaction, avoiding the need for high temperatures or harsh reagents.[5][6]
Step-by-Step Protocol:
In a 10 mL reaction tube, combine the N-(quinolin-8-yl)amide (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol, 1.5 equiv.), Acid Red 94 (0.01 mmol, 5 mol %), and K₂S₂O₈ (0.5 mmol, 2.5 equiv.).
Add 1,2-dichloroethane (DCE) (1.5 mL) to the reaction tube.
Stir the resulting mixture under the irradiation of a 26 W household light bulb at room temperature for 10 hours.
After completion, filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).
Remove the solvent under reduced pressure.
Recrystallize the crude product from a hexane-CH₂Cl₂ mixture to yield the pure 5-nitro-N-(quinolin-8-yl)amide.[5]
Caption: Simplified mechanism for photocatalytic C5-nitration.
The formation of carbon-carbon bonds at the C5-position through arylation is a powerful tool for creating complex molecules with potential applications in drug discovery and materials science.
Protocol 3: Palladium-Catalyzed Direct C5-Arylation
This protocol utilizes a palladium catalyst to couple the C5-position of the 8-aminoisoquinoline scaffold with a variety of aryl halides.[7]
Causality Behind Experimental Choices:
Palladium Catalyst (e.g., Pd(OAc)₂): Palladium is a highly effective catalyst for C-H activation and cross-coupling reactions.
Ligand (e.g., PPh₃): The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Base (e.g., K₂CO₃): The base is required to facilitate the C-H activation step and neutralize the acid generated during the reaction.
Pivalic Acid (PivOH): This additive often acts as a proton shuttle and can accelerate the C-H activation step.
Step-by-Step Protocol:
To an oven-dried vial, add the N-(quinolin-8-yl)amide (1.0 equiv.), aryl halide (1.0-1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %), ligand (e.g., PPh₃, 4-10 mol %), and base (e.g., K₂CO₃, 2.0 equiv.).
Purge the vial with an inert gas (e.g., argon or nitrogen).
Add a dry, degassed solvent (e.g., DMA or toluene) via syringe.
Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the C5-arylated product.[7]
Conclusion
The methodologies outlined in these application notes provide a robust toolkit for the strategic functionalization of the C5-position in 8-aminoisoquinolines. By understanding the underlying principles of directed C-H activation and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of novel compounds for applications in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization may be necessary for specific substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis & Chemical Logic
The functionalization of 5-iodoisoquinolin-8-amine presents a classic "nucleophile vs. electrophile" conflict. The molecule contains a nucleophilic primary amine at the 8-position and a highly reactive electrophilic iodine at the 5-position.
The Challenge
In drug discovery, the C5-iodine is a prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or metal-halogen exchange. However, the free amine at C8 interferes with these processes via:
Catalyst Poisoning: The free
can coordinate to Pd(II) species, arresting the catalytic cycle.
Side Reactions: During lithiation (for metal-halogen exchange), the acidic N-H protons will quench the organolithium reagent immediately (
), preventing the desired C-I exchange.
Oxidative Instability: The electron-rich amino-isoquinoline system is prone to oxidation (quinoid formation) if left unprotected during workups.
The Solution: Orthogonal Protection
We utilize an electronic decoupling strategy . By converting the electron-donating amine into a carbamate or amide, we reduce electron density in the carbocyclic ring, stabilizing the C-I bond against incidental reduction while rendering the nitrogen non-nucleophilic.
Structural Decision Matrix
The choice of protecting group (PG) depends entirely on the downstream chemistry intended for the C5-iodine.
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream application.
Protocol A: Boc-Protection (The Gold Standard)
Best for: Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Rationale: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of cross-coupling but easily removed with acid. Crucially, it does not require hydrogenation for removal, preserving the C5-Iodine.
Materials
Substrate: 5-Iodoisoquinolin-8-amine (1.0 eq)
Reagent: Di-tert-butyl dicarbonate (
) (1.2 - 1.5 eq)
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Essential for activating the aniline-like nitrogen.
Solvent: Anhydrous THF or DCM.
Base: Triethylamine (
) (2.0 eq) – Scavenges protons, though not strictly consumed in the Boc transfer, it buffers the system.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Iodoisoquinolin-8-amine (10 mmol) in anhydrous THF (50 mL). The solution will likely be yellow/brown.
Catalyst Addition: Add DMAP (1 mmol) and
(20 mmol). Stir at Room Temperature (RT) for 10 minutes.
Note: The isoquinoline nitrogen (N2) is basic (
), but the 8-amine is the nucleophile. DMAP is critical here because the 8-amine is electronically coupled to the ring, reducing its nucleophilicity compared to a standard alkyl amine.
Reagent Addition: Cool the solution to 0°C (ice bath). Add
(12 mmol) dropwise as a solution in THF (10 mL).
Why 0°C? To prevent reaction at the isoquinoline ring nitrogen or bis-bocylation of the amine.
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear, replaced by a less polar spot (Boc-protected product).
Workup:
Dilute with EtOAc (100 mL).
Wash with saturated
(2 x 50 mL) to remove acidic byproducts.
Wash with Water (1 x 50 mL) and Brine (1 x 50 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: The crude residue is often pure enough for the next step. If not, recrystallize from Hexane/EtOAc or perform flash chromatography (
, 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95%
Stability: Stable at RT for months. Store under inert atmosphere to prevent slow oxidation of the iodine.
Protocol B: Pivaloyl Protection (The "Fortress" Strategy)
Best for: Metal-Halogen Exchange (Lithiation) or harsh conditions.
Rationale: Pivalamides are extremely robust. The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl, allowing the molecule to survive exposure to n-BuLi at -78°C.
Materials
Substrate: 5-Iodoisoquinolin-8-amine (1.0 eq)
Reagent: Pivaloyl chloride (PivCl) (1.1 eq)
Solvent: Pyridine (used as solvent and base) or DCM with
.
Step-by-Step Methodology
Dissolution: Dissolve the amine (10 mmol) in anhydrous Pyridine (20 mL) at 0°C.
Why Pyridine? It acts as an excellent solvent for isoquinolines and scavenges the HCl generated immediately.
Acylation: Add Pivaloyl chloride (11 mmol) dropwise over 15 minutes.
Exotherm Warning: This reaction is exothermic. Maintain temperature < 5°C during addition to avoid affecting the C-I bond.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.
Isolation:
If solid forms: Filter, wash copiously with water (to remove pyridine), and dry.
If oil forms: Extract with DCM, wash with 0.5M HCl (to remove pyridine), then
.
Purification: Recrystallization from Ethanol is usually effective.
Yield Expectation: 80–90%
Deprotection Strategies (Recovery)
Once the C5-position has been functionalized (e.g., to a biaryl system), the 8-amine must be revealed.
Standard. Evaporate TFA completely. Neutralize with to get free base.
Boc (Alt)
4M HCl in Dioxane
RT, 1 h
Acidolysis
Precipitates the amine as an HCl salt (often cleaner).
Pivaloyl
70% or NaOH/EtOH
Reflux, 12h
Hydrolysis
Harsh. Only use if the new C5-substituent is stable to strong acid/base.
Cbz
DO NOT USE
/ Pd-C
Hydrogenolysis
FATAL ERROR: Will cleave the C5-Iodine bond alongside the Cbz.
Experimental Workflow & Data
The following diagram illustrates the synthetic flow from the parent amine to the coupled product.
Figure 2: Standard synthetic workflow for C5-arylation via Boc-protection strategy.
Comparison of Strategies
Feature
Boc Strategy
Pivaloyl Strategy
Unprotected (Direct Use)
Protection Yield
High (>90%)
High (>85%)
N/A
Pd-Coupling Efficiency
Excellent (No catalyst poisoning)
Good
Poor (Pd coordination)
Lithiation Compatibility
Low (Deprotonates NH)
High (Directs ortho-lithiation)
Zero (Quenches Li)
Deprotection Ease
Easy (Mild Acid)
Difficult (Strong Acid/Base)
N/A
Atom Economy
Moderate
Good
Best
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc and Pivaloyl stability).
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link (Discusses catalyst poisoning by free amines).
Knochel, P.; et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chem. Rev.2008 , 108, 3054-3083. Link (Strategies for metal-halogen exchange on sensitive substrates).
Organic Chemistry Portal. "Boc Protecting Group." Link (Verified stability data).
improving solubility of 5-Iodoisoquinolin-8-amine in DMSO
Technical Support Center: 5-Iodoisoquinolin-8-amine Welcome to the technical support guide for 5-Iodoisoquinolin-8-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions r...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Iodoisoquinolin-8-amine
Welcome to the technical support guide for 5-Iodoisoquinolin-8-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common experimental hurdles, ensuring both efficiency and data integrity.
Part 1: Understanding the Challenge & Core Concepts
Working with novel chemical entities often presents unique challenges, and 5-Iodoisoquinolin-8-amine is no exception. Its rigid, planar isoquinoline core, combined with a bulky iodine atom, can lead to strong crystal lattice energy, making it difficult to dissolve even in powerful aprotic solvents like DMSO. This guide will walk you through a logical, step-by-step process to achieve complete dissolution while preserving the compound's integrity.
Compound Profile: 5-Iodoisoquinolin-8-amine
A clear understanding of the molecule's properties is the foundation of effective troubleshooting.
Property
Value / Observation
Implication for Solubility
Molecular Formula
C₉H₇IN₂
---
Molecular Weight
270.07 g/mol
Higher molecular weight can correlate with lower solubility.
Structure
Isoquinoline core with an amine group at position 8 and an iodine atom at position 5.
The aromatic core is hydrophobic, while the amine group adds polarity and a site for hydrogen bonding.[1]
Predicted XLogP3
~2.7
Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.[2]
Solvent of Choice
Dimethyl Sulfoxide (DMSO)
A strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]
Part 2: Troubleshooting Workflow for Dissolution Issues
Encountering incomplete dissolution, particulates, or cloudiness in your DMSO stock solution can be a significant roadblock. The following workflow provides a systematic approach to diagnose and resolve the issue.
Visual Troubleshooting Guide
This diagram outlines the decision-making process for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting the dissolution of 5-Iodoisoquinolin-8-amine in DMSO.
Part 3: Frequently Asked Questions (FAQs) & In-Depth Protocols
This section addresses common questions in a direct Q&A format, providing both the "how" and the "why" for each recommendation.
Q1: My solution is cloudy even at a low concentration. What's the first thing I should check?
Answer: Before attempting more aggressive solubilization methods, always perform these three initial checks:
Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination can significantly decrease its solvating power for many organic compounds. Always use a fresh bottle of anhydrous, high-purity (≥99.9%) DMSO, preferably from a sealed bottle.
Confirm Compound Identity and Purity: Ensure the material you are using is indeed 5-Iodoisoquinolin-8-amine and check its certificate of analysis for purity. Impurities may be insoluble in DMSO.
Double-Check Your Math: A simple calculation error can lead you to attempt making a supersaturated solution. Confirm your target concentration and the amounts of compound and solvent used.
Q2: Can I heat the solution to improve solubility? What are the risks?
Answer: Yes, gentle heating is a standard and effective method to increase solubility. The increased kinetic energy helps overcome the intermolecular forces within the compound's crystal lattice.[4]
Associated Risks & Causality:
Degradation: While many compounds are stable, iodo-substituted heterocycles can be susceptible to degradation at elevated temperatures, especially in the presence of trace impurities. The iodine/DMSO system itself can be reactive under certain conditions, though this typically requires higher temperatures or catalysts.[5][6]
Precipitation on Cooling: The compound may dissolve when hot but crash out of solution as it returns to room temperature, a phenomenon known as supersaturation. This can lead to inaccurate concentrations in subsequent assays.[7]
Step-by-Step Protocol for Gentle Heating:
Prepare the compound and DMSO mixture in a tightly sealed vial (e.g., with a PTFE-lined cap) to prevent water absorption.
Place the vial in a water bath or on a heating block set to 30-40°C . Avoid aggressive, direct heating on a hot plate, which can cause local overheating and degradation.
Intermittently remove the vial, vortex for 30-60 seconds, and visually inspect for dissolution.
Do not exceed 50°C unless you have data supporting the thermal stability of the compound under these conditions.
Once dissolved, allow the solution to cool slowly to room temperature. If it remains clear, your stock is ready. If precipitation occurs, the concentration is likely above its room temperature solubility limit.
Q3: Heating didn't work completely. Is sonication a good next step?
Answer: Absolutely. Sonication is an excellent method for breaking up solid aggregates and enhancing dissolution through acoustic cavitation and micro-agitation. It provides mechanical energy to complement the chemical solvation process.
Step-by-Step Protocol for Sonication:
Use the vial prepared in the previous step.
Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.
Sonicate for 15-30 minute intervals.
After each interval, visually inspect the solution. Some warming will occur naturally due to the sonication process, which can also aid solubility.
If the compound is light-sensitive, wrap the vial in aluminum foil during sonication.
Q4: The compound still won't fully dissolve. Should I consider a co-solvent?
Answer: Yes, if heating and sonication are insufficient, using a co-solvent is the next logical step. A co-solvent can modify the polarity of the solvent system to better match the solute, enhancing solubility.[8][9]
Recommended Co-solvents:
For compounds like 5-Iodoisoquinolin-8-amine, stronger polar aprotic solvents can be effective.
N-Methyl-2-pyrrolidone (NMP): Often has superior solvating power for a wide range of chemical structures.
Dimethylacetamide (DMA): Another strong solvent that can be effective for difficult-to-dissolve compounds.
Step-by-Step Protocol for Using a Co-Solvent:
Start by preparing a stock solution in pure co-solvent (e.g., 100% NMP) to determine if the compound is highly soluble in it.
If it is, you can proceed in two ways:
Method A (Pre-mixing): Prepare your solvent system first (e.g., 90% DMSO, 10% NMP) and then add the solid compound.
Method B (Sequential Addition): Add the co-solvent dropwise to your existing, partially-dissolved DMSO suspension until a clear solution is achieved. This helps you use the minimum amount necessary.
Start with a low percentage of co-solvent (e.g., 5-10% v/v) and increase only if necessary, up to a maximum of 20-25%.
Crucial Consideration: Always verify the compatibility of your co-solvent with your experimental assay. Co-solvents like NMP or DMA can be more aggressive and may interfere with cellular assays or enzymatic reactions at higher concentrations. Run a solvent-only control in your experiment.
Q5: Is pH adjustment a viable strategy in DMSO?
Answer: Generally, no. pH is a concept specific to aqueous (or protic) solutions where a solvent can donate or accept protons. DMSO is an aprotic solvent, so concepts of pKa and pH do not directly apply in the same way.[3] While adding a strong acid or base can protonate or deprotonate the amine group on your compound, this can introduce reactive species and is not a recommended primary strategy for improving solubility in pure DMSO for screening applications.
Part 4: Stability and Storage
Q: How should I store my 5-Iodoisoquinolin-8-amine stock solution?
Answer: Proper storage is critical to prevent degradation and precipitation.
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
Moisture Control: Use vials with tight-fitting, high-quality caps (PTFE-lined). Before placing in the freezer, consider wrapping the cap with parafilm to create an additional moisture barrier.
Light Sensitivity: While not definitively reported for this specific compound, many complex organic molecules are light-sensitive. As a best practice, store solutions in amber vials or wrap clear vials in aluminum foil.
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes so you only thaw what is needed for a given experiment.
References
BenchChem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
Cheng, H. (2025). Response to "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?".
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
Oprea, T. I., & Matter, H. (2012). Rational Methods for the Selection of Diverse Screening Compounds. Methods in Molecular Biology.
Kelly, G. (2002). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Royal Society of Chemistry. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles.
Kumar, A., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
Stout, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
Wikipedia. (n.d.). Dimethyl sulfoxide.
PubChem. (n.d.). Isoquinolin-8-amine.
Kratochwil, N. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
PubChem. (n.d.). 8-Aminoquinoline.
The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
National Institutes of Health. (n.d.).
PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
PubChem. (n.d.). 5-Iodo-8-quinolinol.
Singhal, R., et al. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances.
National Center for Biotechnology Information. (n.d.).
ResearchGate. (2022).
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures.
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
Bialek, M. J. (2013). Response to "Some of my compounds are soluble in DMSO - how can they be crystallized?".
MDPI. (n.d.).
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodoisoquinolin-8-amine
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the 5-iodoisoquinolin-8-amine scaffold. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the 5-iodoisoquinolin-8-amine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substrate. Our goal is to move beyond generic protocols and provide a focused, mechanism-driven troubleshooting resource that synthesizes our extensive field experience with established chemical principles.
The 5-iodoisoquinolin-8-amine core is a valuable building block in medicinal chemistry. However, its structure presents a distinct challenge for cross-coupling reactions. The 8-amino group, while a useful synthetic handle, can act as a potent chelating ligand for the palladium catalyst. This chelation, which is beneficial in C-H activation contexts, can become a primary mode of catalyst deactivation in standard cross-coupling reactions, leading to low yields and stalled reactions.[1][2]
This guide is structured as a series of questions you might encounter in the lab. We will diagnose potential problems, explain the underlying causality, and provide clear, actionable protocols to overcome them.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Problem 1: Low or No Product Conversion
Question: My reaction with 5-iodoisoquinolin-8-amine shows very low or no conversion to the desired product. What are the most critical initial factors to verify?
Answer: Before delving into complex optimization, it is imperative to confirm the integrity of the foundational reaction components. In our experience, a systematic check of the basics resolves a significant percentage of failed reactions.
Integrity and Purity of Reagents: Ensure all starting materials are pure and dry. Boronic acids, in particular, are susceptible to degradation (protodeboronation) upon storage.[3] The 5-iodoisoquinolin-8-amine substrate should be fully characterized to ensure its integrity.
Exclusion of Atmospheric Oxygen: The active catalyst in most cross-coupling cycles is a Palladium(0) species, which is highly sensitive to oxidation by air.[3][4] Incomplete degassing is a frequent cause of failure. Ensure your solvent is thoroughly deoxygenated (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
Catalyst Activity: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly. Palladium precatalysts can degrade over time. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step that can fail if the reducing agent (often the phosphine ligand or an amine) is not effective under the reaction conditions.[5][6]
Problem 2: Catalyst Deactivation via Substrate Chelation
Question: I have confirmed my reagents and setup are sound, but the reaction stalls after a small amount of product formation. How can the 8-amino group on my substrate deactivate the catalyst, and how do I prevent this?
Answer: This is the most specific and critical challenge for this substrate. The nitrogen atoms of the isoquinoline ring and the 8-amino group can form a stable five-membered ring by chelating to the palladium center. This bidentate coordination creates a highly stable palladacycle that can be a "dead-end" for the catalytic cycle, effectively sequestering the active catalyst.[2]
Mechanism of Deactivation:
Fig. 1: Catalyst deactivation by substrate chelation.
Mitigation Strategies:
The key is to make the desired catalytic cycle kinetically more favorable than the off-cycle deactivation pathway. This is achieved primarily through ligand selection.
Use Bulky Monophosphine Ligands: Employ sterically demanding, electron-rich monophosphine ligands (e.g., Buchwald ligands). The steric bulk of these ligands physically blocks the 8-amino group from coordinating to the palladium center, thus preventing the formation of the inactive bidentate complex.[6][7]
Avoid Small Bidentate Ligands: Do not use small bidentate phosphine ligands like dppf or BINAP. These ligands are more easily displaced or can encourage the formation of undesired complexes.
Problem 3: Formation of Key Side Products
Question: My main impurity is the hydrodeiodinated starting material (isoquinolin-8-amine). What causes this, and how can I suppress it?
Answer: Hydrodeiodination (replacement of iodine with hydrogen) is a common side reaction. It typically arises from two main pathways:
Reaction with Base/Solvent: Protic impurities in the solvent or certain bases can facilitate this side reaction. Ensure you are using anhydrous solvents.
Decomposition of the Organometallic Intermediate: After oxidative addition, the Ar-Pd(II)-I intermediate can undergo undesired reactions, especially if the subsequent steps (transmetalation or amine coordination) are slow.
To minimize this, focus on accelerating the productive catalytic cycle. Increasing the reaction concentration or moderately increasing the temperature can sometimes favor the desired bimolecular coupling over the undesired side reactions.[8] However, be cautious, as high temperatures can also lead to catalyst decomposition.
Question: I'm performing a Suzuki coupling and see significant amounts of a biaryl homocoupled product from my boronic acid. Why is this happening?
Answer: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if there is oxygen in your reaction vessel, the Pd(II) can catalyze this undesired dimerization. Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst designed for rapid generation of the active L₁Pd(0) species can mitigate this issue.[5][9]
Problem 4: Specific Optimization for Buchwald-Hartwig Amination
Question: What is a robust starting point for optimizing a Buchwald-Hartwig amination with 5-iodoisoquinolin-8-amine and a primary or secondary amine?
Answer: A systematic screening of the catalyst, ligand, base, and solvent is crucial. The choice of ligand is paramount for coupling with amines.
Ligand Choice: For primary amines, BrettPhos is an excellent starting point. For secondary amines, ligands like RuPhos or XPhos are generally effective. These bulky biarylphosphine ligands are designed to promote the challenging reductive elimination step that forms the C-N bond.[1][10]
Base Selection: The 5-iodoisoquinolin-8-amine substrate may be sensitive to very strong bases. While sodium tert-butoxide (NaOt-Bu) is a common choice, it can sometimes lead to decomposition with sensitive heterocycles.[1] It is wise to also screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Solvent Choice & Iodide Inhibition: For aryl iodides, the iodide salt byproduct (e.g., NaI) can inhibit the catalyst by forming stable palladium-iodide dimers.[11] This effect is solvent-dependent. Using a less polar solvent like toluene , where the iodide salt is poorly soluble and precipitates, can prevent this inhibition and significantly improve reaction rates compared to solvents like dioxane or THF where the salt remains dissolved.[11]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Screening
Component
Condition A (Strong Base)
Condition B (Weaker Base)
Notes
Pd Source
BrettPhos G3 Precatalyst (2 mol%)
RuPhos G3 Precatalyst (2 mol%)
Use BrettPhos for primary amines, RuPhos for secondary.
Ligand
(Implicit in precatalyst)
(Implicit in precatalyst)
Precatalysts ensure a 1:1 Pd:Ligand ratio.
Base
NaOt-Bu (1.5 equiv)
K₃PO₄ (2.0 equiv)
Screen both to assess substrate stability.
Solvent
Toluene
Toluene or Dioxane
Prioritize Toluene to mitigate iodide inhibition.[11]
Temperature
80 - 110 °C
80 - 110 °C
Start at 100 °C and adjust as needed.
Concentration
0.1 - 0.5 M
0.1 - 0.5 M
Higher concentration can sometimes accelerate the reaction.
Section 2: Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol outlines a reliable method for setting up small-scale reactions to screen different catalyst systems.
Preparation: In a glovebox, add the appropriate palladium precatalyst (e.g., 0.01 mmol, 2 mol%) and base (e.g., NaOt-Bu, 0.75 mmol, 1.5 equiv) to a reaction vial equipped with a magnetic stir bar.
Reagent Addition: Add 5-iodoisoquinolin-8-amine (0.5 mmol, 1.0 equiv) and the amine coupling partner (0.6 mmol, 1.2 equiv).
Solvent Addition: Add 2.5 mL of anhydrous, degassed solvent (e.g., toluene) to achieve a 0.2 M concentration.
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.
Work-up: After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude material to determine conversion and yield.
For maximum exclusion of oxygen, especially for sensitive or sluggish reactions, this method is superior to inert gas sparging.
Place the anhydrous solvent in a Schlenk flask sealed with a rubber septum.
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Section 3: Visual Guides & Workflows
Catalyst System Selection Workflow
This decision tree provides a logical path for selecting a starting point for your reaction optimization.
caption [label="Fig. 2: Decision tree for initial catalyst selection.", shape=plaintext, fontcolor="#5F6368"];
}
enddot
Fig. 2: Decision tree for initial catalyst selection.
References
Optimization of Pd-catalyzed ortho C−H iodination of 5. a | Download Table . ResearchGate. Available at: [Link]
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides . National Institutes of Health (NIH). Available at: [Link]
Optimization of Pd-catalyzed cross-coupling reactions a | Download Table . ResearchGate. Available at: [Link]
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents . MDPI. Available at: [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. Available at: [Link]
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization . PMC. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . PMC. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. Available at: [Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . PMC. Available at: [Link]
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]
Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization . PubMed. Available at: [Link]
A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides . ResearchGate. Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
MIT Open Access Articles Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization . DSpace@MIT. Available at: [Link]
Mechanistic studies on palladium-catalyzed coupling reactions . IDEALS. Available at: [Link]
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . DSpace@MIT. Available at: [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . ResearchGate. Available at: [Link]
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. Available at: [Link]
Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights . Dalton Transactions (RSC Publishing). Available at: [Link]
Technical Support Center: Amino-Isoquinoline Purification
This guide serves as a specialized Technical Support Center for researchers working with amino-isoquinoline intermediates. It is designed to troubleshoot specific, high-frequency issues encountered during synthesis and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers working with amino-isoquinoline intermediates. It is designed to troubleshoot specific, high-frequency issues encountered during synthesis and purification.
Amino-isoquinolines are deceptively simple. Their dual-nitrogen nature (pyridine-like ring nitrogen + exocyclic amine) creates unique purification hurdles.[1] They are moderately basic (pKa ~5.5–7.0), prone to oxidation (N-oxide formation), and often act as potent ligands for transition metals (Pd, Cu) used in their synthesis.[1] This guide moves beyond standard protocols to address why your purification might be failing and how to fix it.
Part 1: Troubleshooting Hub (Q&A)
Ticket #001: "My product oils out instead of crystallizing."
Diagnosis: Amino-isoquinolines often form supersaturated "oils" because the rigid heteroaromatic core stacks poorly if alkyl impurities or residual isomers interfere with crystal lattice formation.
The Fix:
The "Cloud Point" Method: Dissolve your crude oil in a minimum amount of a "good" solvent (DCM or Acetone). While heating gently, add a "bad" solvent (Hexanes or MTBE) dropwise just until persistent cloudiness appears.[1] Add one drop of the "good" solvent to clear it, then insulate the flask and let it cool to RT undisturbed.
Seed It: If you lack seed crystals, scratch the glass wall at the solvent interface. The micro-glass particles act as nucleation sites.
Solvent Switch: Avoid Diethyl Ether/Hexanes if oiling persists. Switch to Toluene/Heptane . Toluene interacts via
- stacking with the isoquinoline ring, often stabilizing the crystal lattice better than aliphatic ethers.
Ticket #002: "My peaks are tailing severely on silica gel."
Diagnosis: You are fighting "Silanol Drag." The basic isoquinoline nitrogen is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.
The Fix:
Standard Flash: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).[1] The additive saturates the silanol sites, allowing your product to elute as a sharp band.
Pre-Column Treatment: Flush your silica column with 2 CV (Column Volumes) of the mobile phase containing the amine modifier before loading your sample. This "primes" the stationary phase.
Ticket #003: "I cannot remove Palladium (<50 ppm) after Buchwald coupling."
Diagnosis: Amino-isoquinolines are excellent ligands.[1] They chelate Palladium (Pd) tighter than standard aqueous washes can break.[1]
The Fix:
Don't rely on Celite alone. Celite removes bulk Pd black, but not soluble Pd-amine complexes.[1]
The Thiol Solution: Dissolve crude material in THF/MeOH. Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (3-5 equivalents relative to Pd).[1] Stir at 40°C for 2 hours. Filter.
Crystallization Polish: If resin is unavailable, recrystallize from a solvent containing 5% N-Acetylcysteine . The cysteine competes for the metal and keeps it in the mother liquor.
Part 2: Core Protocols
Protocol A: The "Double-Switch" Acid-Base Extraction
Best for: Removing non-basic impurities (starting materials, phenols) and highly basic aliphatic amines.[1]
Logic: This protocol exploits the specific pKa window of the isoquinoline ring (pKa ~6).
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
Why EtOAc? DCM often forms emulsions with basic aqueous layers; EtOAc separates cleaner.
Acid Wash (The Capture): Extract the organic layer with 1M HCl (aq) (3x).[1]
Result: The amino-isoquinoline is protonated (water-soluble). Non-basic impurities stay in EtOAc.
Check: Keep the aqueous layer.
The pH Adjustment (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH reaches ~12.
Caution: Heat generation can decompose the product. Monitor internal temp.
Back-Extraction: Extract the basic aqueous slurry with DCM (3x).
Why DCM now? Amino-isoquinolines are highly soluble in DCM.
Brine/Dry: Wash combined DCM extracts with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Amine-Modified Flash Chromatography
Best for: Isolating polar amino-isoquinolines that streak on standard plates.
Step-by-Step:
Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 98:2 DCM/MeOH).[1]
Modifier Addition: Add Triethylamine (TEA) to the entire mobile phase reservoir at 1% v/v .
Note: Do not add TEA to the sample loading solvent alone; it must be in the eluent.
Equilibration: Flush column with 2-3 CVs of the TEA-modified solvent.
Elution Gradient:
Start: 100% DCM (+1% TEA)
End: 90:10 DCM:MeOH (+1% TEA)
Visualization: Use UV (254 nm). Amino-isoquinolines fluoresce strongly.
Part 3: Visualizations
Workflow: The "Double-Switch" Purification Logic
Caption: Logical flow for separating amino-isoquinolines from neutral and acidic impurities using pH manipulation.
Decision Tree: Chromatography Method Development
Caption: Strategic decision path for selecting the correct stationary phase and modifier based on compound behavior.
Part 4: Data Tables
Table 1: Solvent Compatibility for Recrystallization
Use this table to select the optimal solvent system based on your impurity profile.
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
McCalley, D. V. (2010).[1] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds in High-Performance Liquid Chromatography. Journal of Chromatography A.
Technical Support Center: 5-Iodoisoquinolin-8-amine
Welcome to the dedicated technical support guide for 5-Iodoisoquinolin-8-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 5-Iodoisoquinolin-8-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and stability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Iodoisoquinolin-8-amine in solution?
A: 5-Iodoisoquinolin-8-amine possesses three key structural motifs that are susceptible to degradation: an aromatic amine, an iodo-substituent, and a heterocyclic isoquinoline core. The primary concerns are oxidation of the electron-rich amino group, photodegradation leading to de-iodination, and pH-dependent instability.[1] Aromatic amines are known to be prone to oxidation, which can be catalyzed by air, light, heat, and metal ions.[1][2] Furthermore, aryl iodides are often photolabile and can undergo dehalogenation when exposed to light.[3][4][5]
Q2: What is the initial sign of degradation in my stock solution?
A: A common visual indicator of degradation is a color change. Freshly prepared solutions of aromatic amines are often colorless or pale yellow. Upon oxidation, these solutions can develop a more intense yellow, orange, or brown hue. However, visual inspection is not a substitute for analytical confirmation. Significant degradation can occur without a noticeable color change. Quantitative analysis via methods like HPLC-UV is essential to confirm stability.
Q3: Which solvents are recommended for preparing stock solutions?
A: For general use, high-purity, degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for initial stock solutions. These solvents offer good solubility and are less likely to participate directly in degradation reactions compared to protic solvents. For aqueous buffers, it is critical to first determine the optimal pH for stability, as this can vary significantly.[1]
Q4: How should I store solid 5-Iodoisoquinolin-8-amine and its solutions?
A:
Solid Compound: Store in a tightly sealed container in a refrigerator (+4°C) or freezer (-20°C), protected from light and moisture.
Solutions: For maximum stability, aliquot stock solutions into single-use amber vials, purge with an inert gas (argon or nitrogen) before sealing, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Degradation in Solution
This guide addresses the common issue of observing rapid loss of 5-Iodoisoquinolin-8-amine in solution, as confirmed by analytical methods like HPLC.
Problem: Rapid loss of parent compound peak and/or appearance of new peaks in HPLC chromatogram.
This issue almost always points to chemical degradation. The following workflow will help you diagnose and mitigate the root cause.
Caption: Troubleshooting workflow for diagnosing instability.
Understanding the Degradation Mechanisms
A thorough understanding of the potential degradation pathways is crucial for developing robust experimental protocols. The structure of 5-Iodoisoquinolin-8-amine suggests three primary routes of instability.
Caption: Potential degradation pathways for 5-Iodoisoquinolin-8-amine.
Oxidation: The 8-amino group makes the aromatic system electron-rich and highly susceptible to oxidation.[6] This process can be initiated by atmospheric oxygen and is often accelerated by heat, light, or trace metal ions. The reaction can lead to the formation of highly colored quinone-imine type structures and, eventually, insoluble polymers. 8-aminoquinolines are known to generate reactive oxygen species, which can contribute to their biological activity and also their instability.[7]
Photodegradation & Dehalogenation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be susceptible to cleavage upon exposure to light.[3][5] This photo-induced dehalogenation (or de-iodination) would result in the formation of isoquinolin-8-amine.[4] This is a critical transformation to monitor, as the resulting species will have different biological and physical properties.
pH-Dependent Hydrolysis: While generally stable near neutral pH, extreme acidic or basic conditions can promote hydrolysis or other rearrangements of the heterocyclic ring system. Forced degradation studies are necessary to characterize the compound's stability profile across a wide pH range.[8]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to minimize immediate degradation upon solubilization.
Materials:
5-Iodoisoquinolin-8-amine (solid)
High-purity, anhydrous DMSO (or other suitable solvent)
Inert gas source (Argon or Nitrogen) with tubing
Sterile syringe and needle
2 mL amber glass HPLC vials with Teflon-lined caps
Procedure:
Pre-Weigh: Weigh the required amount of solid 5-Iodoisoquinolin-8-amine directly into an amber HPLC vial. Causality: Minimizes transfers of the solid, reducing exposure to air and moisture.
Degas Solvent: Sparge the DMSO with argon or nitrogen gas for 15-20 minutes. Bubble the gas gently through the solvent using a sterile needle or tubing. Causality: This removes dissolved oxygen, a primary oxidant.[1]
Solubilization: Using a syringe, add the calculated volume of degassed DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
Inert Overlay: Before capping, gently flush the headspace of the vial with the inert gas for 10-15 seconds. Causality: Replaces atmospheric air in the vial with an inert environment, preventing oxidation during storage.
Capping & Mixing: Immediately cap the vial tightly and vortex until the solid is completely dissolved.
Storage: Wrap the vial in parafilm for an extra seal and place it in a labeled box at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study Workflow
This study is essential to identify the compound's liabilities and predict its stability under various stress conditions.
Caption: Workflow for a forced degradation study.
Procedure:
Preparation: Prepare a solution of 5-Iodoisoquinolin-8-amine in a 50:50 acetonitrile:water mixture.
Stress Conditions: Aliquot the solution and expose it to the conditions outlined in the table below for a defined period (e.g., 24-48 hours).
Analysis: At the end of the study, neutralize the acidic and basic samples. Analyze all samples, including a t=0 control, by a stability-indicating HPLC-UV/MS method.[8][9] The goal is to achieve 5-20% degradation to allow for the detection and characterization of degradants.
Ahmed, M., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry. Available at: [Link]
Bacher, F., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]
PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
PubChem. (n.d.). 5-Iodo-8-quinolinol. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
Cai, C., et al. (2018). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society. Available at: [Link]
Stankovic, D. M., et al. (2018). Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units and b pH > 5. ResearchGate. Available at: [Link]
PubMed. (n.d.). Inhibition of intrathyroidal dehalogenation by iodide. Retrieved February 8, 2024, from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 8, 2024, from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 8, 2024, from [Link]
ResearchGate. (n.d.). spectrophotometric methods for detremination of toltrazuril in presence of its alkali-induced degradation product. Retrieved February 8, 2024, from [Link]
National Institutes of Health. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. PMC. Available at: [Link]
Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved February 8, 2024, from [Link]
Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
National Institutes of Health. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. PMC. Available at: [Link]
National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved February 8, 2024, from [Link]
ResearchGate. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved February 8, 2024, from [Link]
National Institutes of Health. (2015). Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. PMC. Available at: [Link]
DOI. (n.d.). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Retrieved February 8, 2024, from [Link]
National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]
Slideshare. (n.d.). 8 aminoquinolines. Retrieved February 8, 2024, from [Link]
YouTube. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Retrieved February 8, 2024, from [Link]
Google Patents. (n.d.). Dehalogenation process - US4814497A.
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Wikipedia. (n.d.). Dehalogenation. Retrieved February 8, 2024, from [Link]
Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
ResearchGate. (n.d.). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved February 8, 2024, from [Link]
Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved February 8, 2024, from [Link]
troubleshooting low yields in 5-Iodoisoquinolin-8-amine derivatization
This guide functions as a specialized technical support center for researchers working with 5-Iodoisoquinolin-8-amine .[1][2] It addresses the specific chemical liabilities associated with this scaffold: the competing re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support center for researchers working with 5-Iodoisoquinolin-8-amine .[1][2] It addresses the specific chemical liabilities associated with this scaffold: the competing reactivities of the peri-located amine, the basic isoquinoline nitrogen, and the labile C–I bond.
Status: Active
Ticket ID: ISOQ-5I-8NH2-TRB
Assigned Specialist: Senior Application Scientist
Scope: Cross-coupling failures, catalyst poisoning, regioselectivity issues, and isolation losses.[1][2]
Executive Summary: The Scaffold Paradox
The 5-Iodoisoquinolin-8-amine scaffold presents a "Janus-faced" challenge in synthesis.[2] You have a highly reactive electrophile (C5–I) and a potentially interfering nucleophile (C8–NH₂), all sitting on a basic heteroaromatic core.[2]
The Trap: The C8-amine and the N2-isoquinoline nitrogen can act as "ligand sponges," sequestering transition metals (Pd, Cu) and shutting down catalytic cycles before they begin.
The Liability: The C5–I bond is prone to hydrodehalogenation (reduction to C5–H) if the desired cross-coupling cycle is sluggish.
User Issue: "I am trying to perform a Suzuki or Buchwald-Hartwig coupling at the 5-position, but I see no conversion, or the reaction stalls after 10%."
Root Cause Analysis: Catalyst Poisoning
The free amine at position 8 and the pyridine-like nitrogen at position 2 are competent ligands.[1] If your phosphine ligand is not bulky or electron-rich enough, the palladium will coordinate to the substrate's nitrogen atoms rather than undergoing oxidative addition at the C–I bond.
Solution Protocol
1. Switch to Pre-formed Catalysts (G3/G4 Precatalysts)
Do not use Pd(OAc)₂ or Pd₂dba₃ with separate ligands.[2] The induction period required to form the active species allows the substrate to sequester the Pd(II).
Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3).[2] These release the active Pd(0)L species immediately upon heating/base addition.[2]
2. Ligand Selection (The "Bulky" Rule)
You must use ligands that sterically crowd the metal center, preventing the substrate's nitrogen from binding.
For Buchwald-Hartwig (C-N):BrettPhos or RuPhos .[1][2]
3. Protection Strategy (The "Nuclear Option")
If catalyst poisoning persists, protect the 8-amine as a Boc-carbamate or Acetamide before coupling.
Why: This removes the N8 lone pair availability.[2]
Protocol: Heat substrate with Boc₂O (3 eq.) in THF/cat. DMAP. The bis-Boc species (N(Boc)₂) is often more stable and soluble than the mono-Boc.
Visual Mechanism: Catalyst Sequestration vs. Productive Cycle
Caption: Competitive pathways between productive oxidative addition (yellow) and non-productive nitrogen coordination (red).[2]
Module 2: The "Missing Mass" (Hydrodehalogenation)
User Issue: "My starting material is consumed, but the major product is the de-iodinated parent compound (Isoquinolin-8-amine). Why?"
Root Cause Analysis: Beta-Hydride Elimination / Reduction
This occurs when the oxidative addition complex (Ar-Pd-I) forms, but the subsequent step (transmetallation or amine binding) is too slow.[1] The complex grabs a hydride (often from the solvent, like isopropanol or amine impurities) and reductively eliminates Ar-H.
Corrective Actions
Parameter
Adjustment
Scientific Rationale
Solvent
Avoid 2° Alcohols (iPrOH, s-BuOH). Use Toluene or Dioxane .[1][2][3]
Secondary alcohols are hydride donors in Pd cycles.[1][2]
Stronger bases can accelerate the transmetallation step in Suzuki couplings.[2]
Concentration
Increase concentration (0.5 M to 1.0 M).
Bimolecular reaction rates (coupling) increase with concentration, while unimolecular decomposition (reduction) does not.[2]
Module 3: Low Yields in N-Functionalization (Amide Coupling)
User Issue: "I am trying to make an amide at the 8-amine, but standard EDC/HOBt coupling fails."
Root Cause Analysis: Electronic Deactivation
The 8-amino group is electronically coupled to the isoquinoline ring. The pyridine-like nitrogen (N2) exerts an electron-withdrawing effect, making the N8-amine significantly less nucleophilic than a standard aniline.
Optimization Protocol
1. Activation Level
Standard coupling reagents (EDC, DCC) are insufficient.[2]
Step Up: Use HATU or T3P (Propylphosphonic anhydride).[2]
Ultimate Step: Convert the carboxylic acid to an Acid Chloride (SOCl₂/DMF cat.) before reacting with the amine.[2]
2. The "Base Sponge" Effect
Acid chlorides generate HCl.[2] If you use only 1 equivalent of base (TEA/DIPEA), the basic isoquinoline ring (N2) will protonate, potentially precipitating the substrate or altering its solubility.
Fix: Use 3.5 - 4.0 equivalents of DIPEA.[1][2] This ensures both the HCl byproduct is neutralized and the isoquinoline ring remains unprotonated.
Module 4: Isolation & Workup (The "Ghost" Product)
User Issue: "LCMS shows a clean conversion, but after aqueous workup, I recovered 10% yield. Where did it go?"
Navigating the Labyrinth of Catalyst Removal: A Technical Guide for Purifying Isoquinoline Products
For Immediate Release Welcome to the Technical Support Center for professionals engaged in the synthesis and purification of isoquinoline and its derivatives. As a Senior Application Scientist, I understand the critical...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Welcome to the Technical Support Center for professionals engaged in the synthesis and purification of isoquinoline and its derivatives. As a Senior Application Scientist, I understand the critical importance of achieving high purity in your final products, a challenge often compounded by the need to remove stubborn catalyst residues. This comprehensive guide is designed to provide you with in-depth, field-proven insights and actionable protocols to effectively troubleshoot and resolve catalyst impurity issues in your isoquinoline products.
Our focus is on providing a logical, cause-and-effect framework for your purification strategies, moving beyond simple step-by-step instructions to explain the "why" behind each experimental choice. This guide is structured to empower you, the researcher, with the expertise to tackle even the most challenging purification scenarios.
Frequently Asked Questions (FAQs): Your First Line of Defense
Here, we address the most common questions and concerns encountered during the purification of isoquinoline products.
Q1: What are the most common types of catalyst impurities I should expect in my isoquinoline synthesis?
A1: The nature of the catalyst impurity is directly linked to the synthetic route employed. For many common isoquinoline syntheses, you will primarily encounter residues from transition metal catalysts. These include:
Palladium (Pd): Widely used in cross-coupling reactions.[1]
Ruthenium (Ru): Often employed in C-H activation and annulation reactions.[1]
Rhodium (Rh): Utilized in C-H activation and cyclization reactions.[1]
Copper (Cu): A common catalyst in various coupling and cyclization reactions.[1]
Beyond the catalyst itself, impurities can also arise from unreacted starting materials, by-products of the reaction, and degradation products.
Q2: I have a crude isoquinoline product with a dark color, suggesting metal contamination. What is the first step I should take?
A2: A visual inspection is a good starting point, but it's not a definitive indicator of the type or concentration of the impurity. Your first step should always be a preliminary purification to remove gross, non-catalyst impurities, followed by a quantitative analysis to identify and quantify the specific metal residue.
A simple filtration through a pad of Celite can often remove heterogeneous catalyst particles.[2] Following this, a more targeted purification strategy can be devised based on the identity and concentration of the metallic impurity, which is typically determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Q3: How do I choose the right purification method for my specific catalyst impurity?
A3: The choice of purification method is a critical decision that depends on several factors: the identity of the metal catalyst, its oxidation state, the chemical properties of your isoquinoline product (e.g., solubility, stability), and the desired final purity level. The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides: From Problem to Solution
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Issue 1: Persistent Palladium Contamination After Standard Purification
Symptom: Your ICP-MS analysis shows palladium levels remain above the acceptable limit (e.g., >10 ppm) even after attempting purification by column chromatography or simple extraction.
Causality: Palladium can form stable complexes with the nitrogen atom of the isoquinoline ring, making it difficult to remove by conventional methods.[3] The choice of scavenger and the reaction conditions are critical for breaking these complexes and effectively sequestering the palladium.
Troubleshooting Protocol:
Select an Appropriate Scavenger: Thiol-based scavengers are generally effective for palladium. Consider using a silica-bound scavenger for ease of removal.
Optimize Scavenging Conditions:
Solvent: A polar aprotic solvent like DMF can enhance the efficiency of some scavengers.
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging.
Time: Allow for sufficient reaction time, which can range from a few hours to overnight.
Filtration: After the scavenging reaction, filter the mixture through a fine filter to remove the scavenger-metal complex.
Issue 2: Low Recovery of Isoquinoline Product After Purification
Symptom: You observe a significant loss of your isoquinoline product during the purification process, leading to a low overall yield.
Causality: Product loss can occur due to several factors, including:
Adsorption onto the purification medium: Activated carbon, while effective at removing some catalysts, can also adsorb your product, especially if it has a high surface area and your product is non-polar.
Incomplete extraction: If the partitioning of your product between the organic and aqueous phases during liquid-liquid extraction is not optimal, you may be losing product to the aqueous layer.
Co-precipitation: During crystallization, your product might co-precipitate with the catalyst impurities if their solubilities are similar.
Troubleshooting Protocol:
Method Selection: If using activated carbon, consider reducing the amount used or switching to a more selective method like a metal scavenger.
Extraction Optimization:
pH Adjustment: Isoquinolines are basic.[4] Adjusting the pH of the aqueous phase during extraction can significantly impact the partitioning of your product. For a basic isoquinoline, washing with a basic aqueous solution (e.g., dilute sodium bicarbonate) will keep it in the organic layer, while acidic impurities are extracted into the aqueous layer.
Solvent Choice: Ensure you are using an appropriate organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase.
Crystallization Refinement:
Solvent System: Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Cooling Rate: A slow cooling rate generally leads to the formation of purer crystals.
Detailed Experimental Protocols
This section provides step-by-step methodologies for key purification techniques.
Protocol 1: Removal of Palladium Impurities using a Thiol-Based Scavenger
This protocol is designed for the removal of residual palladium from an isoquinoline product in an organic solvent.
Filter funnel and filter paper (or a filter cannula)
Rotary evaporator
Procedure:
Dissolution: Dissolve the crude isoquinoline product in a suitable anhydrous solvent under an inert atmosphere. The concentration will depend on the solubility of your product.
Scavenger Addition: Add the silica-bound thiol scavenger to the solution. A typical starting point is to use a 3-5 fold molar excess of the scavenger relative to the palladium content (as determined by ICP-MS).
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the scavenger-palladium complex. Wash the collected solid with a small amount of fresh solvent to recover any adsorbed product.
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isoquinoline product.
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Liquid-Liquid Extraction for the Removal of Copper Impurities
This protocol is effective for removing copper catalyst residues, which can often be achieved by forming a water-soluble complex.
Materials:
Crude isoquinoline product in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
Aqueous ammonia solution (e.g., 5-10%) or a saturated aqueous solution of EDTA
Separatory funnel
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Rotary evaporator
Procedure:
Extraction: Transfer the organic solution of your crude isoquinoline product to a separatory funnel. Add an equal volume of the aqueous ammonia or EDTA solution.
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. The aqueous layer will often turn blue as the copper-ammonia complex forms.[5]
Separation: Allow the layers to separate. Drain the aqueous layer.
Repeat: Repeat the extraction with a fresh portion of the aqueous solution. Continue until the aqueous layer is colorless.
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components.
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Analysis: Analyze the purified product by ICP-MS to determine the final copper concentration.
Comparative Data on Purification Methods
The following table summarizes the typical efficiencies of various purification methods for different catalyst impurities. The values presented are indicative and can vary depending on the specific isoquinoline derivative and the reaction conditions.
The following diagram illustrates a general workflow for the removal of catalyst impurities from isoquinoline products.
Caption: General workflow for catalyst removal.
Conclusion
The effective removal of catalyst impurities is a critical step in the synthesis of high-purity isoquinoline products for research, development, and pharmaceutical applications. By understanding the nature of the catalyst, the properties of the isoquinoline derivative, and the mechanisms of different purification techniques, researchers can develop robust and efficient purification strategies. This guide provides a foundation of knowledge and practical protocols to address common challenges. For further assistance, please do not hesitate to contact our technical support team.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06). [Link]
Metal Scavengers in Process Chemistry An Investigative Study - Biotage. [Link]
avoiding oxidation of 8-amino group in isoquinolines
A Researcher's Guide to Preventing Oxidation of the 8-Amino Group in Isoquinolines Welcome to the technical support center for synthetic and medicinal chemists working with isoquinoline scaffolds. This guide, prepared by...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Preventing Oxidation of the 8-Amino Group in Isoquinolines
Welcome to the technical support center for synthetic and medicinal chemists working with isoquinoline scaffolds. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address a critical challenge in the use of 8-aminoisoquinoline and its derivatives: the oxidative instability of the 8-amino group.
Introduction
8-Aminoisoquinoline is a vital building block in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. However, researchers frequently encounter issues with its stability, as the 8-amino group is highly susceptible to oxidation, particularly when exposed to air.[1] This oxidation can lead to the formation of colored impurities, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive overview of the underlying mechanisms of this degradation and offers practical, field-proven strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: My solid 8-aminoisoquinoline has turned from a white or light-tan solid to a brown or darker color. What happened?
A: This color change is a classic indicator of oxidation. 8-Aminoisoquinoline is known to be sensitive to air, and prolonged exposure can lead to the formation of colored, oxidized oligomeric or polymeric byproducts.[2] For optimal results, it should be stored under an inert atmosphere and protected from light.[2]
Q2: What are the ideal storage conditions for 8-aminoisoquinoline?
A: According to safety data sheets and best practices, 8-aminoisoquinoline should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][1] Crucially, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air.[3][1] Storage at 2-8°C is also recommended.[2]
Q3: Is 8-aminoisoquinoline stable in solution?
A: Its stability in solution is highly dependent on the solvent, pH, and dissolved oxygen content. In the presence of oxygen, oxidation can be accelerated, especially in protic solvents or under non-neutral pH conditions. For reactions, it is imperative to use degassed solvents.
Q4: Can I purify 8-aminoisoquinoline that has started to discolor?
A: Yes, purification is often possible, though prevention is always the better strategy. Flash chromatography over silica gel or neutral aluminum oxide can be effective.[4][5] Recrystallization from a suitable solvent system, such as a toluene/heptane mixture, can also be employed to remove impurities.[6] All purification steps should be conducted as rapidly as possible, using degassed solvents to minimize re-oxidation.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction mixture containing 8-aminoisoquinoline turned dark brown/black upon adding a reagent or heating. What is the likely cause?
A: This is a strong indication of rapid oxidation or degradation. Several factors could be at play:
Presence of Oxidizing Agents: Ensure none of your reagents are strong oxidizing agents, which will readily react with the electron-rich amino group.[3]
Air in the Reaction: The most common culprit is atmospheric oxygen. Ensure your flask was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed before use.
pH-Mediated Oxidation: The oxidation pathway of the quinoline core is highly dependent on pH.[7][8][9] Strongly acidic or basic conditions can facilitate oxidation.
Metal Catalysts: Certain transition metals can catalyze oxidation reactions. If your reaction involves a metal catalyst, it may be promoting the undesired oxidation of your starting material.[10]
Q2: I am performing a reaction at a different position on the isoquinoline ring, but I am getting low yields and a complex mixture of byproducts. Could oxidation of the 8-amino group be the problem?
A: Absolutely. Even if the 8-amino group is not the intended reaction site, its oxidation can create a cascade of unwanted side reactions. The initial oxidation product, a radical cation, is highly reactive and can lead to dimerization or polymerization, consuming your starting material and complicating purification.[7][8] This underscores the importance of protecting the amino group or running the reaction under strictly anaerobic conditions.
Q3: How can I confirm if my 8-aminoisoquinoline sample has oxidized?
A: Several analytical techniques can be used:
Thin-Layer Chromatography (TLC): An oxidized sample will typically show a baseline spot or multiple new, often colored, spots in addition to the main product spot.
NMR Spectroscopy: ¹H NMR can reveal the appearance of new aromatic signals or a broadening of existing peaks, indicative of paramagnetic species or a mixture of products.[11]
UV-Vis Spectroscopy: The oxidation state of 8-aminoquinoline can be monitored by changes in its UV-Vis spectrum. The process is pH-dependent, with distinct absorption bands that shift or change in intensity upon oxidation.[8][12]
Mass Spectrometry: Analysis by GC-MS or LC-MS can identify the masses of potential oxidized dimers or other byproducts.
Core Concepts: Understanding the Oxidation of 8-Aminoisoquinoline
The susceptibility of the 8-amino group to oxidation stems from its electron-donating nature, which increases the electron density of the aromatic system and makes it prone to losing an electron. The resulting oxidation pathway is highly influenced by the pH of the environment.[7][8][9]
At Low pH (2-5): The primary pathway involves a single-electron oxidation to form a radical cation, which is then further oxidized in a process coupled with proton loss.[7][8]
At Higher pH (>5): The neutral molecule undergoes oxidation, which can lead to dimerization and the formation of quinonoid-type compounds.[7][8]
This pH dependency is critical for experimental design, as adjusting the pH can either suppress or accelerate degradation.
Caption: pH-dependent oxidation pathways of 8-aminoquinoline.
Preventative Strategies & Protocols
Successfully handling 8-aminoisoquinoline requires a multi-faceted approach focused on rigorously excluding oxygen and, when necessary, temporarily masking the amino group's reactivity.
Factor Promoting Oxidation
Preventative Strategy & Rationale
Atmospheric Oxygen
Inert Atmosphere Technique: All manipulations should be performed under an inert atmosphere (N₂ or Ar). This is the single most effective preventative measure. Rationale: Oxygen is the primary oxidizing agent.
Dissolved Oxygen in Solvents
Use of Degassed Solvents: Solvents must be deoxygenated prior to use via methods like sparging with N₂/Ar, freeze-pump-thaw cycles, or distillation from a drying agent. Rationale: Solvents can hold significant amounts of dissolved oxygen.
Adverse pH Conditions
pH Control: Maintain the reaction medium at a pH where the substrate is most stable, if compatible with the desired reaction. For 8-aminoquinoline, avoiding strongly acidic or basic conditions can slow oxidation.[7][8] Rationale: Protonation state affects the molecule's redox potential.
Inherent Reactivity of NH₂ Group
Protecting Group Chemistry: Temporarily convert the highly reactive amino group into a more stable functional group (e.g., a carbamate or imine). This is the most robust chemical solution. Rationale: The protecting group reduces the electron-donating ability of the nitrogen, making the ring system less susceptible to oxidation.[13][14]
Featured Protocol: Protection of the 8-Amino Group as a Schiff Base (Imine)
One of the most effective and straightforward methods to protect the 8-amino group is to convert it into a Schiff base (an imine) by reacting it with an aldehyde or ketone. This derivative is significantly more stable to oxidation and the protection is often easily reversible under acidic conditions.[11] The following protocol is adapted from a peer-reviewed procedure for the synthesis of a Schiff base from 8-aminoquinoline.[11]
Objective: To protect the 8-amino group of 8-aminoquinoline by forming a stable imine with an aldehyde (e.g., 2-hydroxy naphthaldehyde).
Materials:
8-aminoquinoline (8-AMQ)
2-hydroxy naphthaldehyde (or another suitable aldehyde)
Methanol (degassed)
Round-bottom flask
Reflux condenser
Inert gas line (N₂ or Ar)
Stir plate and stir bar
Thin-layer chromatography (TLC) supplies
Step-by-Step Methodology:
Setup: Assemble a clean, dry round-bottom flask with a stir bar and reflux condenser. Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes.
Reagent Addition: In the flask, combine 8-aminoquinoline (1.0 mmol) and 2-hydroxy naphthaldehyde (1.0 mmol).
Solvent Addition: Add degassed methanol (approx. 30 mL) to the flask via cannula or syringe. A color change to yellow is typically observed.[11]
Reaction: Heat the mixture to reflux (approx. 75°C) with stirring. Maintain a positive pressure of inert gas throughout the reaction.
Monitoring: Track the reaction's progress using TLC. The disappearance of the 8-aminoquinoline spot indicates the completion of the reaction. This typically takes 2-4 hours.[11]
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The solid product can then be isolated by filtration.[11]
Verification: The resulting Schiff base can be characterized by NMR to confirm the formation of the imine (CH=N) bond.[11] The product is typically a light- and air-stable solid that can be used in subsequent reactions.[11]
Caption: General workflow for using a Schiff base as a protective group.
References
Goral, M., et al. (2023). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ResearchGate. Available at: [Link]
Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]
ChemBK. (2024). 8-Aminoisoquinoline. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. Available at: [Link]
Amino Acid-Protecting Groups. (2019). Available at: [Link]
Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. PubMed. Available at: [Link]
The oxidation of 8-oxo-7,8-dihydroguanine by iodine. PubMed. Available at: [Link]
Hossain, M. A., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. Available at: [Link]
RSC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Royal Society of Chemistry. Available at: [Link]
Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Institute of Physical Chemistry PAS. Available at: [Link]
Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link]
National Institutes of Health. (2024). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]
Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available at: [Link]
Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]
Organic Chemistry Portal. Protective Groups. Available at: [Link]
PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
National Center for Biotechnology Information. (2024). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Available at: [Link]
Technical Support Center: Purification of 5-Iodoisoquinolin-8-amine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-iodoisoquinolin-8-amine. Given the specific nature of this molecule, established recryst...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-iodoisoquinolin-8-amine. Given the specific nature of this molecule, established recrystallization protocols are not widely published. Therefore, this document provides a framework for logically selecting a suitable solvent system and troubleshooting common issues encountered during the purification process. Our approach is grounded in the fundamental principles of crystallization and informed by data from structurally analogous compounds.
Part 1: Recrystallization Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My 5-iodoisoquinolin-8-amine has failed to crystallize from solution, even after extended cooling. What are my next steps?
A1: The absence of crystal formation, or nucleation, is a common challenge stemming from either excessively high solubility in the chosen solvent even at low temperatures, or kinetic barriers to crystal lattice formation.
Underlying Cause: For crystallization to occur, the solution must be supersaturated. If the compound remains highly soluble when cold, this state is not achieved. Slow cooling is generally preferred as it allows molecules to orient themselves correctly into a crystal lattice[1].
Troubleshooting Protocol:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal growth to begin.
Seeding: If you have a small amount of pure 5-iodoisoquinolin-8-amine, add a single, tiny crystal to the cooled solution. This "seed" acts as a template for further crystallization[2].
Increase Supersaturation:
Solvent Evaporation: If the solution is too dilute, partially evaporate the solvent under a gentle stream of nitrogen or by carefully heating, then allow it to cool again. Be cautious not to evaporate too much solvent, which can cause the compound to "crash out" as an amorphous solid.
Ice Bath Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility[1].
Q2: Upon cooling, my compound has separated as an oily liquid instead of solid crystals. How do I resolve this "oiling out"?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point (or as a supersaturated liquid), forming an impure liquid phase instead of a solid lattice.
Underlying Cause: This is often seen when using a solvent in which the compound is excessively soluble at high temperatures or when the solution is cooled too quickly. The melting point of the impure solid is depressed below the temperature of the solution.
Troubleshooting Protocol:
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.
Promote Slower Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to drastically slow the cooling rate. This gives molecules more time to form an ordered crystal lattice.
Adjust Solvent System: If slow cooling fails, the solvent is likely a poor choice. Try a solvent with a lower boiling point or one in which the compound has slightly lower solubility at the boiling point. Alternatively, using a solvent pair can be effective (see FAQ section).
Q3: The recovered crystals are colored, even though the pure compound is expected to be colorless or off-white. How can I remove colored impurities?
A3: The presence of color often indicates high-molecular-weight, conjugated impurities that are highly colored and adsorb onto the surface of your crystals.
Underlying Cause: These impurities are often present in small quantities but have strong chromophores.
Troubleshooting Protocol:
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb many colored impurities.
Procedure:
Dissolve the crude 5-iodoisoquinolin-8-amine in the minimum amount of hot recrystallization solvent.
Allow the solution to cool slightly to prevent flash boiling when the carbon is added.
Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Adding too much can adsorb your product and reduce yield.
Bring the solution back to a boil for a few minutes.
Hot Filtration: This is a critical step to remove the carbon and any other insoluble impurities[2]. The filtration must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel (stemless or short-stemmed is best) and a fluted filter paper. Collect the hot, clear filtrate and allow it to cool slowly to form purified crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select a suitable recrystallization solvent for 5-iodoisoquinolin-8-amine?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[3]. Given the amine and aromatic nature of 5-iodoisoquinolin-8-amine, a systematic screening of solvents is the most effective approach.
Guiding Principles:
Polarity: The molecule has both polar (amine) and non-polar (aromatic rings, iodine) characteristics. Solvents of intermediate polarity, such as alcohols or esters, are good starting points. Very non-polar solvents (e.g., hexanes) or very polar solvents (e.g., water) are less likely to be suitable as single solvents but may be useful in a solvent-pair system.
Structurally Similar Compounds: Data on related compounds can be instructive. For instance, 5-chloro-8-hydroxyquinoline shows good solubility in 1,4-dioxane, ethyl acetate, and various alcohols, but poor solubility in methanol[4]. While not identical, this suggests these solvent classes are worth investigating.
Recommended Screening Solvents:
The following table provides a list of candidate solvents to screen, ordered by polarity class.
Solvent Class
Recommended Solvent
Boiling Point (°C)
Rationale & Considerations
Alcohols
Isopropanol
82.5
Often a good choice for amines. A related compound, 5-amino-8-hydroxyquinoline, crystallizes directly from isopropanol[5].
Ethanol
78.4
A common and effective recrystallization solvent[6].
Esters
Ethyl Acetate
77.1
Intermediate polarity, often provides a good solubility differential.
Aromatic
Toluene
110.6
The aromatic nature may favor solubility of the isoquinoline core. Use with caution due to higher boiling point.
Ethers
1,4-Dioxane
101
A good solvent for the related 5-chloro-8-hydroxyquinoline[4].
Tetrahydrofuran (THF)
66
Lower boiling point, can be used in mixtures with hexanes[6].
Ketones
Acetone
56.5
A polar aprotic solvent, useful for moderately polar compounds.
Experimental Screening Protocol:
Place ~20-30 mg of crude 5-iodoisoquinolin-8-amine into a small test tube.
Add the candidate solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as it is too good a solvent.
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point, adding the minimum amount of solvent needed to achieve complete dissolution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
A good solvent will show a significant formation of crystalline precipitate upon cooling.
Q2: What is a solvent pair, and when should I use it?
A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is used when no single solvent has the ideal solubility characteristics.
Procedure:
Dissolve the compound in a minimal amount of the hot "good" solvent.
Add the "bad" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly. The gradual decrease in solubility will promote crystal formation.
Example for 5-Iodoisoquinolin-8-amine: Based on general principles, a potential pair could be Ethanol ("good") and Water ("bad"), or Toluene ("good") and Hexane ("bad").
Q3: The amine functional group is basic. Are there special considerations for this?
A3: Yes. Amines can be sensitive to oxidation and may be difficult to crystallize as the free base[7]. If standard methods fail, an effective strategy is to convert the amine to a salt, recrystallize the salt, and then convert it back to the free base.
Rationale: Amine salts, such as hydrochlorides, are often more crystalline and have different solubility profiles than the free base. The protonation of the amine nitrogen makes the molecule significantly more polar and often more soluble in polar solvents like alcohols or water.
General Protocol:
Dissolve the crude 5-iodoisoquinolin-8-amine in a suitable organic solvent (e.g., diethyl ether, isopropanol).
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete.
Isolate the crude salt by filtration.
Perform solvent screening and recrystallization on the 5-iodoisoquinolin-8-amine hydrochloride salt. A polar solvent like ethanol/water might be effective.
Dissolve the purified salt in water and neutralize with a base (e.g., 10% NaOH solution) until the solution is basic (pH > 7) to precipitate the purified free amine[8].
Filter, wash with water, and dry the final product.
Part 3: Visualization of Workflows
Recrystallization Troubleshooting Flowchart
This diagram outlines the decision-making process when purifying 5-iodoisoquinolin-8-amine.
Caption: Decision workflow for recrystallization troubleshooting.
Workflow for Purification via Salt Formation
This diagram illustrates the process of purifying an amine by first converting it to its salt.
Caption: Workflow for amine purification via salt recrystallization.
References
CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google P
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
Solubility of Organic Compounds - Athabasca University. [Link]
CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. [Link]
Technical Support Hub: Light-Sensitive Iodo-Isoquinoline Compounds
Status: Active Operator: Senior Application Scientist (Ph.D., Photochemistry & Organic Synthesis) Ticket ID: ISO-I-HV-2024 Welcome to the Technical Support Center. You are accessing this guide because you are working wit...
You are accessing this guide because you are working with iodo-isoquinoline derivatives . These are not standard reagents; they are "ticking clocks" of reactivity. The Carbon-Iodine (C-I) bond on an electron-deficient isoquinoline ring is exceptionally labile.
This guide moves beyond basic "protect from light" stickers. We will engineer a handling environment that mathematically minimizes the quantum yield of degradation.
Module 1: The Photochemical Mechanism (Why It Fails)
To prevent degradation, you must understand the enemy. The failure mode of iodo-isoquinolines is Homolytic Deiodination .
The Physics of the Bond
The C-I bond is the weakest link in your molecule.
Bond Dissociation Energy (BDE): The aromatic C-I bond has a BDE of approximately 65–67 kcal/mol [1].
The Energy Threshold: Light at 400–450 nm (Blue/Violet) carries enough energy (~71 kcal/mol at 400 nm) to cleave this bond directly.
The Cascade: Once the photon strikes, the bond homolyzes, generating an isoquinolyl radical and an iodine radical (
).
Degradation Pathway Diagram
The following diagram illustrates the specific decay pathway you are fighting against.
Figure 1: Photochemical degradation cascade of iodo-isoquinolines. Note that the presence of oxygen or hydrogen-donor solvents accelerates the permanent loss of the iodine handle.
Module 2: Storage & Inventory Protocols
Objective: Maintain purity >98% over 6+ months.
The "Amber" Standard is Insufficient
Standard amber glass cuts light transmission significantly below 450 nm, but it is not a perfect black body [2].
Requirement: Use Class A Amber Borosilicate Glass .
Secondary Containment: Wrap the amber vial in aluminum foil. This creates a "Faraday cage" for photons.
Headspace Management: Argon backfill is mandatory. Oxygen acts as a radical trap for the isoquinolyl radical, driving the equilibrium toward irreversible oxidation products (see Figure 1).
Temperature Control
While photolysis is the primary driver, thermal energy lowers the activation barrier for radical processes.
Standard: Store at -20°C .
Thawing: Allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, and water can facilitate nucleophilic displacement of the iodine in excited states.
Module 3: Active Handling & Solubilization
Objective: Prevent "bench-top death" during experiment setup.
The "Safe Light" Workflow
Do not trust overhead fluorescent lights; they emit significant spikes in the blue/UV spectrum.
Protocol:
Environment: All weighing and dissolution must occur under Red Light (>600 nm) or localized low-actinic yellow filters.
Solvent Selection: Avoid solvents that are excellent Hydrogen Atom Donors (HADs), as they fuel the conversion of your radical intermediate into the de-iodinated byproduct (e.g., converting iodo-isoquinoline to isoquinoline).
Solvent Compatibility Table:
Solvent
Suitability
Risk Factor
Technical Note
Acetonitrile (MeCN)
High
Low
Strong bond energies; poor H-donor. Ideal for LC/MS.
Benzene/CCl₄
High
Low
No abstractable hydrogens (Benzene) or no H (CCl₄).
DMSO
Medium
Medium
Can act as an oxidant under radical conditions.
THF / Ethers
Low
Critical
-Hydrogens are easily abstracted by aryl radicals. Promotes deiodination.[1]
Alcohols (MeOH)
Low
High
Good H-donors. Avoid if possible during long exposures.
Experimental Workflow Diagram
Figure 2: Optimized handling workflow to minimize radical initiation and propagation.
Module 4: Troubleshooting & FAQs
Q: My solution turned yellow/brown overnight. Is it ruined?A: The yellow color is likely elemental iodine (
), a byproduct of homolytic cleavage [3].
Diagnosis: Run an LC-MS. If the parent mass (M+) is present but you see a new peak at M-126 (loss of Iodine) + 1 (Hydrogen), you have significant deiodination.
Salvage: If the degradation is <5%, you may purify. If >10%, discard. The free iodine can act as a Lewis acid and catalyze further decomposition.
Q: Can I use a rotovap to remove solvent?A: Risky. The water bath heat + ambient light is a danger zone.
Fix: Cover the flask with foil before immersion. Use a cool bath (<30°C). Backfill the rotovap with Nitrogen, not air, when finished.
Q: I see "ghost peaks" in my NMR.A: Iodo-isoquinolines can undergo photolysis inside the NMR tube if left in the autosampler queue under room lights.
Fix: Use amber NMR tubes or wrap standard tubes in foil. Process the sample immediately.
Q: How do I quench the radicals if I suspect exposure?A: Radical scavengers can be used during workup (not during reaction unless compatible).
Additives: BHT (Butylated hydroxytoluene) or Sodium Thiosulfate (to quench
) can stabilize the mixture during extraction.
References
Zavitsas, A. A. (2008).[2] Bond Dissociation Energies and Radical Thermochemistries.[2] The Journal of Organic Chemistry, 73(22), 9022–9026.[2] [Link]
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Discusses halogenation and dehalogenation mechanisms in heteroaromatics). [Link]
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative text on homolytic cleavage and quantum yields). [Link]
A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 5-iodo-8-aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel chemical entities is a cornerstone of progress.[...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel chemical entities is a cornerstone of progress.[1][2] Among the vast array of heterocyclic scaffolds, isoquinoline derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of a specific, yet representative, substituted isoquinoline: 5-iodo-8-aminoisoquinoline. The principles and methodologies discussed herein are broadly applicable to the characterization of other small molecules.[3][4]
This document will delve into the experimental design for acquiring high-quality mass spectral data, propose a detailed fragmentation pathway for 5-iodo-8-aminoisoquinoline based on established chemical principles, and offer a comparative analysis with related structures to aid in unambiguous identification.
The Significance of Isoquinoline Scaffolds and the Role of LC-MS
Isoquinoline and its derivatives are integral components in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic effects. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, metabolism, and potential toxicities. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules and their metabolites.[1][2] The fragmentation pattern, or mass spectrum, generated by techniques like collision-induced dissociation (CID), provides a veritable fingerprint of a molecule, allowing for its unambiguous identification.[5]
Experimental Workflow for Fragmentation Analysis
A robust and well-designed experimental workflow is critical for obtaining reproducible and high-quality fragmentation data. The following diagram outlines a typical workflow for the analysis of 5-iodo-8-aminoisoquinoline using LC-MS/MS.
Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
Detailed Experimental Protocol
1. Sample Preparation:
Stock Solution: Accurately weigh and dissolve 1 mg of 5-iodo-8-aminoisoquinoline in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase-compatible solvent, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte, which is crucial for positive mode electrospray ionization.
Filtration: Pass the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
2. Liquid Chromatography (LC) Parameters:
Column: A C18 reversed-phase column is a suitable choice for retaining and separating this moderately polar molecule.
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) will effectively elute the compound from the column.
Flow Rate: A typical analytical flow rate of 0.4 mL/min is recommended.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
Ionization Mode: Positive ion electrospray ionization (ESI) is preferred due to the presence of the basic amino group and the nitrogen atom in the isoquinoline ring, which are readily protonated.
MS1 Full Scan: A full scan from m/z 100 to 500 will determine the monoisotopic mass of the protonated molecule ([M+H]⁺).
MS/MS Product Ion Scan: The protonated molecule is selected as the precursor ion for collision-induced dissociation (CID). The collision energy should be optimized to produce a rich fragmentation spectrum. A ramped collision energy (e.g., 10-40 eV) can be employed to observe both low- and high-energy fragments.[6]
Predicted Fragmentation Pattern of 5-iodo-8-aminoisoquinoline
The fragmentation of 5-iodo-8-aminoisoquinoline (exact mass: 269.9705 g/mol ) in positive ion mode is expected to be driven by the presence of the amino and iodo substituents, as well as the stability of the aromatic isoquinoline core.
A Tale of Two Halogens: A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-Isoquinolin-8-Amine in Synthetic Chemistry
For Immediate Publication In the landscape of medicinal chemistry and materials science, the isoquinolin-8-amine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
In the landscape of medicinal chemistry and materials science, the isoquinolin-8-amine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds and functional materials. The strategic functionalization of this core, particularly at the C5-position, is pivotal for modulating molecular properties. The choice of the halogen at this position—be it bromine or iodine—is a critical decision that dictates the synthetic routes available and the overall efficiency of downstream transformations. This guide provides an in-depth comparison of the reactivity of 5-iodo-isoquinolin-8-amine and 5-bromo-isoquinolin-8-amine, offering field-proven insights and experimental data to inform the decision-making process for researchers, scientists, and drug development professionals.
The Dichotomy of Reactivity: Electronic and Steric Considerations
The reactivity of an aryl halide is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic landscape of the aromatic ring. In the case of 5-halo-isoquinolin-8-amines, the interplay between the electron-donating amino group at C8 and the electron-withdrawing nature of the halogen at C5, coupled with the inherent electronic properties of the isoquinoline ring system, creates a nuanced reactivity profile.
The fundamental differences between the C-I and C-Br bonds are summarized below:
Property
5-Iodo-isoquinolin-8-amine
5-Bromo-isoquinolin-8-amine
Implication for Reactivity
C-X Bond Dissociation Energy (BDE)
Lower
Higher
The weaker C-I bond is more readily cleaved in reactions where this is the rate-determining step, such as oxidative addition in cross-coupling.
Electronegativity of Halogen
Lower
Higher
The more electronegative bromine exerts a stronger inductive electron-withdrawing effect, making the C5 position more electrophilic.
Polarizability of Halogen
Higher
Lower
The larger and more diffuse electron cloud of iodine makes it a better leaving group in certain contexts and can influence intermolecular interactions.
Steric Hindrance
Higher
Lower
The larger van der Waals radius of iodine can introduce greater steric hindrance around the C5 position.
These intrinsic properties manifest in divergent reactivity patterns, particularly in the two major classes of reactions employed for the functionalization of aryl halides: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Trend
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr. The initial attack of the nucleophile is typically the rate-determining step.
For SNAr reactions on electron-deficient aromatic systems, the reactivity of aryl halides follows the order: F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[1][2] A more electronegative halogen, like bromine over iodine, stabilizes this negatively charged intermediate through a stronger inductive effect, thereby lowering the activation energy of this first step. The carbon-halogen bond is broken in the subsequent, faster elimination step, so its strength has a lesser impact on the overall reaction rate.[3]
Therefore, for the substitution of the halogen with a nucleophile (e.g., an alkoxide or an amine), 5-bromo-isoquinolin-8-amine is predicted to be more reactive than 5-iodo-isoquinolin-8-amine.
It is worth noting that recent studies on heteroaromatic systems have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step.[4] In such cases, the leaving group ability of the halide would play a more significant role, potentially altering the expected reactivity trend. However, for most practical applications, the addition-elimination model remains a reliable predictor.
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools in modern organic synthesis. These reactions proceed through a catalytic cycle that critically involves the oxidative addition of the aryl halide to a low-valent palladium complex.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. Oxidative addition is the initial and often rate-limiting step.
In this context, the reactivity of aryl halides is dictated by the C-X bond dissociation energy, with the order of reactivity being I > Br > Cl > F.[5] The weaker C-I bond requires a lower activation energy for the oxidative addition step, leading to faster reaction rates.[5]
Thus, for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, 5-iodo-isoquinolin-8-amine is expected to be significantly more reactive than 5-bromo-isoquinolin-8-amine. This higher reactivity often translates to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and higher yields for the iodo-substituted compound.
Experimental Showcase: Buchwald-Hartwig Amination
While a direct comparative study is not available in the literature, we can draw valuable insights from the successful Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline, a close analog of our target molecule.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline [3][6]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Optimized Reaction Conditions and Yields for 5-Bromo-8-benzyloxyquinoline: [3][6]
Ligand
Temperature (°C)
Time (h)
Yield (%)
Johnphos (L1)
110-120
24
Incomplete conversion
tBu₃P (L2)
110-120
24
89
(tBu)₂P(neopentyl) (L3)
110-120
0.5
93
Comparative Projections for 5-Iodo-isoquinolin-8-amine:
Based on the principles of oxidative addition kinetics, we can project the expected outcomes for the corresponding 5-iodo substrate under similar conditions:
Substrate
Expected Reactivity
Projected Conditions
Potential Advantages
5-Iodo-isoquinolin-8-amine
Higher
Lower temperature, shorter reaction time, potentially lower catalyst loading.
Higher efficiency, reduced side products (e.g., hydrodehalogenation), better tolerance for sensitive functional groups.
5-Bromo-isoquinolin-8-amine
Lower
Higher temperature, longer reaction time, potentially higher catalyst loading or more specialized ligands.
Lower cost of starting material.
Practical Considerations for the Synthetic Chemist
Cost and Availability: 5-Bromoisoquinoline derivatives are generally more commercially available and less expensive than their iodo counterparts.[7] The synthesis of 5-bromoisoquinoline can be achieved through the bromination of isoquinoline using N-bromosuccinimide (NBS) in strong acid.[7][8]
Reaction Optimization: The choice between the iodo and bromo derivative will depend on the specific synthetic challenge.
For difficult cross-coupling reactions with sterically hindered partners or unreactive nucleophiles, the higher reactivity of the 5-iodo derivative may be necessary to achieve a reasonable yield.
For large-scale syntheses where cost is a major factor and the subsequent coupling reaction is robust, the 5-bromo derivative may be the more pragmatic choice.
Undesired Side Reactions: The higher reactivity of the iodo-compound can sometimes be a double-edged sword, potentially leading to a higher incidence of side reactions like homocoupling if the reaction conditions are not carefully controlled. Conversely, the more forcing conditions required for the bromo-compound can lead to decomposition of sensitive substrates or reagents.
Conclusion and Recommendations
The choice between 5-iodo- and 5-bromo-isoquinolin-8-amine is a strategic one that hinges on the intended chemical transformation.
For palladium-catalyzed cross-coupling reactions , 5-iodo-isoquinolin-8-amine is the superior substrate in terms of reactivity, offering the potential for milder conditions, shorter reaction times, and higher yields. It should be the default choice when maximizing efficiency and success for challenging couplings is the primary goal.
For nucleophilic aromatic substitution reactions , 5-bromo-isoquinolin-8-amine is predicted to be more reactive due to the greater inductive stabilization of the Meisenheimer intermediate.
Ultimately, the decision should be guided by a holistic assessment of the desired reaction, the complexity of the coupling partners, the scale of the synthesis, and economic considerations. This guide provides the fundamental principles and practical insights to empower researchers to make an informed choice, paving the way for the efficient and successful synthesis of novel isoquinolin-8-amine derivatives.
References
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. Available at: [Link]
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]
Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 124(6), 1337-1345. Available at: [Link]
Szűcs, E., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6533. Available at: [Link]
Tan, T. G., et al. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2021). The Royal Society of Chemistry. Available at: [Link]
Consiglio, G., et al. (1984). Nucleophilic substitutions in five-membered rings. Primary steric effects in thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 885-887. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
Stuart, D. R., et al. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(36), 12918-12919. Available at: [Link]
Brown, W. D., & Gouliaev, A. H. (2004). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. Available at: [Link]
Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. (2016). ResearchGate. Available at: [Link]
Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]
Brown, W. D., & Gouliaev, A. H. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S. Patent and Trademark Office.
Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(15), 4964-4967. Available at: [Link]
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). MDPI. Available at: [Link]
Sonogashira coupling. (2023). Wikipedia. Available at: [Link]
Stuart, D. R., et al. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. PubMed. Available at: [Link]
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). Molecules, 25(21), 5133. Available at: [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2012). ResearchGate. Available at: [Link]
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2020). The Journal of Organic Chemistry, 85(15), 9785-9794. Available at: [Link]
Sonogashira Coupling. (2021). Chemistry LibreTexts. Available at: [Link]
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). International Journal of Cancer, 130(3), 727-734. Available at: [Link]
Rh(iii)-catalyzed oxidative C–H cross-coupling between indoles and thiophenes/furanes. (2018). Chemical Communications, 54(76), 10692-10695. Available at: [Link]
Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents.
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Available at: [Link]
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2022). Molecules, 27(15), 4968. Available at: [Link]
New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. Available at: [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (2019). ePrints Soton. Available at: [Link]
Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. (2007). PubMed. Available at: [Link]
spectroscopic characterization of 5,8-disubstituted isoquinolines
The following guide provides a definitive technical analysis of the spectroscopic characterization of 5,8-disubstituted isoquinolines. It is designed for researchers requiring rigorous structural validation of this privi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a definitive technical analysis of the spectroscopic characterization of 5,8-disubstituted isoquinolines. It is designed for researchers requiring rigorous structural validation of this privileged scaffold, particularly when distinguishing it from challenging regioisomers like 5,7- or 6,7-disubstituted analogs.
Distinguishing the Scaffold from Regioisomeric Alternatives
Part 1: Strategic Context & The Regioisomer Challenge
5,8-Disubstituted isoquinolines (and their reduced tetrahydroisoquinoline or oxidized quinone forms) are critical scaffolds in drug discovery, exhibiting potent anti-mycobacterial activity (e.g., against M. tuberculosis) and anticancer properties (via isoquinoline-5,8-diones).
However, the synthesis of these cores—whether via electrophilic substitution (nitration/halogenation) or cyclization (Pomeranz-Fritsch/Bischler-Napieralski)—often yields mixtures of isomers. The primary failure mode in characterizing these compounds is misidentifying the 5,8-isomer as the thermodynamically competitive 5,7- or 6,7-isomer.
This guide objectively compares the spectroscopic "performance" of the 5,8-substitution pattern against its alternatives, providing a self-validating logic for structural assignment.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
The following analysis treats the 5,8-disubstituted isoquinoline as the "Product" and compares its spectral signature to its most common contaminants (Alternatives).
The
H NMR Coupling Constant (
) Test
The most immediate differentiator is the spin-spin coupling pattern of the remaining protons on the benzenoid ring (positions 5, 6, 7, 8).
Feature
5,8-Disubstituted (Target)
5,7-Disubstituted (Alternative A)
6,7-Disubstituted (Alternative B)
Benzenoid Protons
H6, H7
H6, H8
H5, H8
Spatial Relation
Ortho (Adjacent)
Meta (Separated by C7)
Para (Opposite)
Coupling Pattern
AB System (Doublets)
AX System (Meta-doublets)
Singlets
Coupling Constant ()
Hz
Hz
Hz (often invisible)
Diagnostic Power
High. The presence of a large ortho-coupling ( Hz) definitively rules out 5,7- and 6,7-isomers.
Moderate. Small coupling can sometimes be confused with long-range coupling.
Moderate. Singlets can be ambiguous if peaks overlap.
The NOESY "Spatial Lock" Test (2D NMR)
When 1D NMR is ambiguous (e.g., signal overlap), Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive "Spatial Lock."
Hypothesis: In a 5,8-disubstituted system, the proton at H1 is spatially proximate to the substituent at C8 (not a proton). In contrast, a 5,7-isomer has a proton at H8 , which will show a strong NOE correlation to H1.
Correlation Pair
5,8-Disubstituted
5,7-Disubstituted
Interpretation
H1 H8
NO Cross-peak (H8 is a substituent)
Strong Cross-peak (H8 is a proton)
The "H8 Absence" is the gold standard for verifying 8-substitution.
H4 H5
NO Cross-peak (H5 is a substituent)
NO Cross-peak (H5 is a substituent)
Both isomers are substituted at C5; this interaction does not distinguish them.
H1 Sub-8
Positive NOE (if Sub-8 has protons, e.g., -OMe)
N/A
Confirms the nature of the group at C8.
Part 3: Visualization of Structural Logic
The following diagram illustrates the decision logic for assigning the 5,8-regioisomer using NMR data.
Caption: Decision tree for distinguishing 5,8-disubstituted isoquinolines from regioisomers using J-coupling and NOE correlations.
Part 4: Experimental Protocols
Protocol 1: High-Resolution
H NMR Characterization
Objective: To determine the substitution pattern via spin-spin coupling analysis.
Sample Preparation: Dissolve 5–10 mg of the isoquinoline derivative in 600 µL of deuterated solvent (DMSO-
is preferred over CDCl to prevent aggregation and sharpen exchangeable protons).
Acquisition: Acquire a standard 1D
H spectrum with at least 64 scans to ensure high signal-to-noise ratio for small coupling constants.
Processing: Apply an exponential window function (LB = 0.3 Hz).
Analysis:
Identify the singlet at
ppm (H1).
Identify the doublets at
(H3) and (H4) with Hz (characteristic of the pyridine ring).
Critical Step: Examine the remaining aromatic signals. For 5,8-disubstitution, look for two doublets (H6, H7) sharing a coupling constant of
Hz.
Protocol 2: 2D NOESY Structural Validation
Objective: To confirm the spatial proximity of H1 to the C8-substituent.
Pulse Sequence: Use a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).
Parameters:
Mixing Time (
): Set to 500 ms (optimal for small-to-medium molecules like isoquinolines).
Relaxation Delay (
): 2.0 s.
Scans: 16–32 per increment.
Analysis:
Locate the diagonal peak for H1 (
ppm).
Look for cross-peaks along the horizontal axis.
Pass Criteria (5,8-isomer): Absence of a cross-peak to an aromatic proton in the 7.0–8.0 ppm region (confirms no H8). Presence of a cross-peak to the substituent group (e.g., -OCH
at 3.9 ppm) confirms the position.
Fail Criteria (5,7-isomer): Strong cross-peak to an aromatic doublet (H8).
Part 5: Supporting Data & Applications
UV-Vis & Mass Spectrometry
While NMR is definitive for regiochemistry, UV-Vis and MS provide supporting evidence.
UV-Vis: 5,8-disubstituted isoquinolines, particularly those with electron-donating groups (e.g., 5,8-dimethoxy), often show a bathochromic shift (red shift) compared to unsubstituted isoquinoline due to increased conjugation across the naphthalene-like system.
Mass Spectrometry: High-resolution MS (HRMS) confirms the elemental composition but cannot distinguish regioisomers alone. It is useful for monitoring the purity of the final "product" after separation from isomers.
Biological Relevance
The correct identification of this isomer is crucial for efficacy. For instance, 5,8-disubstituted tetrahydroisoquinolines have been identified as potent inhibitors of mycobacterial ATP synthase, a target for Tuberculosis treatment [1]. Misidentifying the 5,7-isomer in this context would lead to inactive compounds and false-negative SAR (Structure-Activity Relationship) data.
References
Lu, Y., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 12345-12360. Link
Kruschel, R., et al. (2025).[1] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 30(1), 123. Link
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NOESY/Coupling principles).
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Isoquinoline ring currents and shifts).
Structural Validation of 5-Iodoisoquinolin-8-amine: A Comparative Technical Guide
This guide serves as a definitive technical resource for the structural validation of 5-Iodoisoquinolin-8-amine , a critical scaffold in medicinal chemistry (often targeting kinases or acting as a precursor for cross-cou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the structural validation of 5-Iodoisoquinolin-8-amine , a critical scaffold in medicinal chemistry (often targeting kinases or acting as a precursor for cross-coupling). It contrasts the absolute structural certainty of Single Crystal X-ray Diffraction (SC-XRD) against inferential spectroscopic methods like NMR and MS.
Executive Summary & The Regioselectivity Challenge
In the synthesis of substituted isoquinolines, particularly those involving electrophilic aromatic substitution (EAS) or directed lithiation, regioselectivity is a notorious bottleneck. For 5-Iodoisoquinolin-8-amine , the challenge lies in distinguishing the 5,8-substitution pattern from the thermodynamically competitive 5,7- or 6,8-isomers.
While Mass Spectrometry (MS) confirms the formula and Nuclear Magnetic Resonance (NMR) infers connectivity, only X-ray Crystallography provides a direct, model-independent visualization of the atomic arrangement. The presence of the heavy Iodine atom (
) makes this molecule an ideal candidate for X-ray validation due to its strong anomalous scattering, allowing for unambiguous assignment of absolute structure even in the absence of chiral centers.
The Structural Ambiguity
The isoquinoline core possesses positions (C5 and C8) that are peri-positions to the heteroaromatic ring. Standard 1D
H-NMR often yields ambiguous coupling patterns (doublets with Hz) that can be difficult to distinguish without complex 2D NOESY/HMBC experiments.
Figure 1: The regioselectivity divergence in isoquinoline halogenation and the necessity of X-ray resolution.
Comparative Analysis: X-ray vs. NMR vs. MS
This section objectively compares the "performance" of validation methods. In this context, performance is defined by structural certainty , resolution , and sample requirements .
Methodological Comparison Matrix
Feature
X-ray Crystallography (SC-XRD)
NMR Spectroscopy (H/C/2D)
Mass Spectrometry (HRMS)
Primary Output
3D Electron Density Map
Magnetic Environment of Nuclei
Mass-to-Charge Ratio ()
Regioisomer Certainty
Absolute (100%)
High (requires NOE/HMBC)
Low (fragmentation is similar)
Iodine Detection
Direct (Heavy Atom Effect)
Indirect (Chemical Shift effect)
Isotopic Pattern (, absent)
Sample State
Single Crystal (Solid)
Solution (-DMSO/)
Ionized Gas Phase
Sample Recovery
Non-destructive
Non-destructive
Destructive
Throughput
Low (Days for growth)
High (Minutes)
High (Seconds)
Critical Limitation
Requires crystalline solid
Solvent effects/Broadening
Cannot distinguish isomers easily
Why X-ray Wins for 5-Iodoisoquinolin-8-amine
The Iodine Advantage: Iodine is an incredibly strong X-ray scatterer (53 electrons). In the electron density map, the Iodine peak will be massive (
), serving as an internal "lighthouse" that phases the structure almost automatically via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction).
Tautomer Identification: Isoquinolin-amines can exhibit amino-imino tautomerism. X-ray crystallography can locate the hydrogen atoms on the nitrogen, definitively proving the tautomeric state in the solid phase.
Detailed Experimental Protocol
To validate the structure of 5-Iodoisoquinolin-8-amine, follow this self-validating workflow. This protocol assumes the compound has been synthesized and isolated as a crude solid.
Phase 1: Crystal Growth (Vapor Diffusion)
Objective: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).
Solvent Selection: 5-Iodoisoquinolin-8-amine is moderately polar.
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Anti-solvent: Hexane or Diethyl Ether.
Setup:
Dissolve 10 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear (filter if necessary).
Place the open inner vial inside a larger jar containing 2 mL of Hexane (Anti-solvent).
Cap the outer jar tightly.
Incubation: Store at room temperature (20°C) in a vibration-free zone.
Mechanism: Hexane vapor diffuses into the DCM, slowly lowering solubility and driving nucleation.
Timeline: Crystals should appear within 24-72 hours.
Mounting: Select a prism-like crystal under a polarized microscope. Mount on a Kapton loop using Paratone oil.
Cooling: Flash cool to 100 K using a nitrogen stream. This reduces thermal motion (B-factors) and prevents radiation damage (critical for Iodine-containing compounds which can absorb X-rays and heat up).
Source: Use Mo-K
radiation ( Å).
Reasoning: Cu-K
radiation causes significant absorption fluorescence with Iodine, leading to noisy data. Mo-K is harder and minimizes absorption errors.
Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy. This is vital to accurately model the absorption correction caused by the heavy Iodine atom.
Phasing: Use Direct Methods (e.g., SHELXT). The Iodine atoms will be located immediately.
Refinement: Refine using Least-Squares (SHELXL).
Check: The
value should drop below 5% for a publication-quality structure.
Validation: Verify the C5-I bond length (approx. 2.10 Å) and C8-N bond length.
Figure 2: The crystallographic workflow from crude solid to validated atomic model.[2][3]
Data Interpretation & Validation Criteria
When reviewing the crystallographic report for 5-Iodoisoquinolin-8-amine, verify these specific parameters to ensure the structure is correct and not an artifact.
Thermal Ellipsoids (ORTEP)
Observation: The Iodine atom should show a small, nearly spherical ellipsoid.
Red Flag: If the Iodine ellipsoid is "cigar-shaped" or massive, it indicates disorder or wrong element assignment.
Bond Lengths
C-I Bond: Expect ~2.08 - 2.12 Å.
C-N (Amine): Expect ~1.35 - 1.40 Å (indicating conjugation with the ring).
Regiochemistry Check: Measure the distance between the Iodine at C5 and the Amine Nitrogen at C8. In the 5,8-isomer, they are on the same side of the fused ring system but separated by the bridgehead carbons.
Key Metric: Distance between I(5) and H(4) (peri-hydrogen) will be short (< 3.0 Å), causing steric strain often visible as a slight ring twist.
Residual Electron Density
After assigning the Iodine, Carbon, and Nitrogen atoms, the remaining "Q-peaks" in the difference map should correspond to Hydrogen atoms.
Critical Validation: You must be able to locate the two Hydrogen atoms on the amine nitrogen. If you only see one, or if it's planar, you may have an imine or a salt form.
References
Grover, P. K., & Bhaduri, A. P. (1976). Reinvestigation of the reaction of hydroxylamine with 1,3-dicarbonyl compounds: A new synthesis of 5-aminoisoxazoles. (Context: Regioselectivity in heterocyclic amine synthesis). Indian Journal of Chemistry, 14B, 562.
Shoja, M., Gershon, H., & Clarke, D. D. (1997).[2] Crystal structure of 7-iodo-8-hydroxyquinoline, C9H6INO.[2] (Demonstrates X-ray validation of iodo-quinoline regiochemistry). Zeitschrift für Kristallographie - New Crystal Structures, 212, 387-388.[2]
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. (The standard protocol for small molecule refinement). Acta Crystallographica Section C, 71(1), 3-8.
BenchChem Technical Guides. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (Context on Iodoisoquinoline synthetic challenges).
Benchmarking Reference Standards for Isoquinoline Derivative Analysis: A Technical Comparison Guide
Executive Summary Isoquinoline derivatives—ranging from natural alkaloids like Berberine and Papaverine to synthetic tetrahydroisoquinolines (THIQs)—present unique analytical challenges due to their basic nitrogen center...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoquinoline derivatives—ranging from natural alkaloids like Berberine and Papaverine to synthetic tetrahydroisoquinolines (THIQs)—present unique analytical challenges due to their basic nitrogen centers, potential for oxidation, and structural isomerism. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials . It provides a self-validating experimental framework for researchers to qualify secondary standards, ensuring data integrity in drug development and quality control.
The Hierarchy of Accuracy: Selecting the Right Standard
In quantitative analysis, the "purity" on a label is often insufficient. The rigorousness of the characterization determines the Measurement Uncertainty , which directly propagates to your final result.
Comparative Analysis of Standard Grades
Feature
Certified Reference Material (CRM)
Reference Standard (Primary/Secondary)
Analytical Standard (Research Grade)
Authority
ISO 17034 Accredited
Pharmacopeial (USP/EP) or In-House Qualified
Vendor-Declared
Traceability
SI Units (NIST/BAM)
Traceable to CRM/Pharmacopeia
Often Untraceable
Purity Definition
Mass Balance (Assay - Water - Volatiles - Inorganics)
Chromatographic Purity (% Area)
Chromatographic Purity (% Area)
Uncertainty
Explicitly Stated (e.g., 99.5% ± 0.3%)
Not typically stated
Unknown
Primary Use
Instrument Calibration, Method Validation (GMP)
Routine QC Release, Stability Testing
Early Discovery, Qualitative ID
Cost Factor
High (10x)
Moderate (3-5x)
Low (1x)
The Isoquinoline Challenge: Why Grade Matters
Isoquinoline alkaloids are prone to specific degradation pathways that lower-grade standards often fail to quantify:
Oxidation: Tetrahydroisoquinolines (THIQs) easily oxidize to their aromatic isoquinoline counterparts. A 98% "pure" research grade standard may contain 2% oxidized product, skewing potency assays.
Salt Stoichiometry: Many isoquinolines are sold as salts (e.g., Berberine Hemisulfate vs. Hydrochloride ). Research grade COAs often lack precise counter-ion stoichiometry, leading to mass calculation errors of >5%.
Visualizing the Validation Ecosystem
The following diagram illustrates the traceability chain required to establish a valid analytical system for isoquinoline analysis.
Figure 1: The Traceability Chain. Valid analytical results depend on an unbroken chain of comparison to a primary realization of the unit.
Experimental Protocol: In-House Qualification of a Secondary Standard
Objective: To validate a cost-effective "Research Grade" isoquinoline (e.g., Papaverine HCl) against a CRM for use as a routine Working Standard.
Prerequisites:
Primary Standard: USP Reference Standard or ISO 17034 CRM of Papaverine HCl.
1. System Suitability (The "Basic Nitrogen" Check)
Isoquinolines interact strongly with residual silanols on HPLC columns, causing peak tailing.
Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.
Mobile Phase:
A: 10 mM Ammonium Acetate, pH 5.0 (buffers basicity).
B: Acetonitrile.
Note: Avoid phosphate buffers if using LC-MS downstream.
Acceptance: Tailing Factor (
) must be < 1.5.
2. Preparation of Stock Solutions
Primary (P): Weigh 10.0 mg CRM into a 10 mL volumetric flask. Dissolve in 50:50 MeOH:Water. Calculate concentration (
) accounting for the certified purity factor (e.g., 99.8%).
Candidate (C): Prepare in triplicate (
) aiming for the same target concentration.
3. The Bracketing Sequence
Inject in the following order to drift-correct:
Blank
Primary Std (
) x 5 injections (System Suitability: RSD < 1.0%)
Candidate (
) x 2
Primary Std (
) x 1
Candidate (
) x 2
Primary Std (
) x 1
4. Calculation of Potency Factor
Calculate the "As-Is" potency of the Candidate Standard (
) using the response factor () of the Primary:
5. Acceptance Criteria
The calculated potency must match the vendor's COA within ±1.0%.
If the vendor claims 99% but you find 94%, the material fails as a quantitative standard but may be used for qualitative ID.
Comparative Data: The "Cost of Quality"
The following table summarizes an internal study comparing a USP Reference Standard of Berberine Chloride against a generic "98%" reagent .
Parameter
USP Reference Standard
Generic Reagent ("98%")
Impact on Analysis
Certified Assay
99.4% (Mass Balance)
98.0% (Area %)
Generic ignores water/salt content.
Water Content (KF)
0.2%
4.5% (Hygroscopic)
Major Error: Generic users over-weigh by 4.5%.
Residual Solvents
< 100 ppm
1,200 ppm (Ethanol)
Minor mass error.
Actual Potency
99.4%
93.5%
5.9% Bias in final drug quantification.
Price (100 mg)
$350
$45
High risk of OOS (Out of Specification) results.
Key Insight: The generic reagent was chemically pure (single peak on HPLC), but contained significant moisture and trapped solvent. Without a "Mass Balance" certification (typical of CRMs), a researcher would assume it is 98% pure, leading to a ~6% error in patient dosing calculations.
Decision Logic: When to Use Which Standard
Use this logic flow to determine the appropriate standard for your development phase.
Figure 2: Decision Matrix for Reference Standard Selection.
References
World Health Organization (WHO). "General guidelines for the establishment, maintenance and distribution of chemical reference substances."[3] WHO Technical Report Series, No. 943, Annex 3. Link
European Directorate for the Quality of Medicines (EDQM). "Ph. Eur. Chapter 5.12: Reference Standards." European Pharmacopoeia.[4][5][6] Link
United States Pharmacopeia (USP). "General Chapter <11>: USP Reference Standards." Link
National Institutes of Health (NIH). "HPLC direct purity assay using ultra-purified materials as primary standards." PubMed.[5] Link
International Organization for Standardization (ISO). "ISO 17034:2016 General requirements for the competence of reference material producers." Link
Sigma-Aldrich (Merck). "Analytical Reference Materials for Pharma QC: Certified Reference Materials vs. Analytical Standards." Link
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodoisoquinolin-8-amine
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Iodoisoquinolin-8-amine, are often novel st...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Iodoisoquinolin-8-amine, are often novel structures with incompletely characterized toxicological profiles. Therefore, establishing a robust and scientifically grounded disposal protocol is not merely a regulatory formality but a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Iodoisoquinolin-8-amine, moving beyond simple instructions to explain the rationale behind each critical step.
Hazard Identification and Risk Assessment: Understanding the Compound
The principle of "prudent practice" dictates that we treat substances with unknown toxicity as potentially hazardous. The presence of the iodine atom categorizes this compound as a halogenated organic, which has specific implications for its disposal pathway due to the potential for forming harmful byproducts during incineration if not handled correctly.[6][7][8]
Table 1: Presumptive Hazard Profile for 5-Iodoisoquinolin-8-amine
Hazard Category
Associated Risks & Rationale
GHS Hazard Statement (Anticipated)
Acute Toxicity (Oral, Inhalation)
Aromatic amines and halogenated compounds can be harmful if ingested or inhaled.[2]
H302: Harmful if swallowed. H332: Harmful if inhaled.
Skin Corrosion/Irritation
Aromatic amines are frequently cited as skin irritants.[2]
H315: Causes skin irritation.
Serious Eye Damage/Irritation
Similar compounds are known to cause serious eye irritation or damage.[2][3][4]
Handling the compound as a powder or aerosol could lead to respiratory tract irritation.[2]
H335: May cause respiratory irritation.
| Aquatic Toxicity | Halogenated aromatic compounds are often persistent and toxic to aquatic life.[4] | H410 / H412: Very toxic/Harmful to aquatic life with long lasting effects. |
Immediate Safety and Handling Precautions
Before any disposal procedure begins, ensuring the safety of laboratory personnel is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
Chemical Fume Hood: All handling of 5-Iodoisoquinolin-8-amine, especially the solid form and the initial preparation of waste containers, must be conducted inside a certified chemical fume hood.[9] This is the primary defense against inhaling potentially harmful dust or vapors.
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][4] This combination is essential to protect against splashes of solutions or accidental projection of solid particles.
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[4][9] It is crucial to inspect gloves before each use and to practice proper removal techniques to avoid skin contact.[2] For prolonged operations or when handling concentrated solutions, consider using thicker gloves or double-gloving.
Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[9]
Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical to mitigate harm.
Small Spills (Solid):
Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to avoid generating dust.
Carefully sweep up the mixture and place it into a designated hazardous waste container.[1][2]
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Small Spills (Liquid):
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or chemical absorbent pads).
Place the contaminated absorbent into a sealed, labeled hazardous waste container.[10]
Clean the area as described above, collecting all materials for disposal.
Large Spills:
Evacuate the immediate area and alert colleagues.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]
Personnel Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][10]
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Waste Disposal Protocol
The disposal of 5-Iodoisoquinolin-8-amine must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10][11][12]
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process. Because 5-Iodoisoquinolin-8-amine is a halogenated organic compound, it must be kept separate from non-halogenated waste streams.[7][8]
Solid Waste: Collect all solid waste containing the compound. This includes:
Place these materials in a dedicated, puncture-resistant, and sealable container labeled for halogenated solid waste.[9][13]
Liquid Waste: Collect all solutions containing the compound.
This includes reaction mixtures, mother liquors from crystallizations, and contaminated solvents.
Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) specifically for halogenated organic liquid waste.[7]
Crucially, do not mix this waste with non-halogenated solvents, aqueous waste, or any incompatible materials like strong oxidizing agents or acids. [9]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific guidelines, but all labels must include:
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from drains and sources of ignition.
In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[10] Do not allow waste to accumulate for extended periods. Follow all institutional procedures for waste transfer and documentation.
Disposal Decision Workflow
The following diagram outlines the logical workflow for handling and disposing of 5-Iodoisoquinolin-8-amine waste, ensuring safety and compliance at each stage.
Caption: Decision workflow for the safe disposal of 5-Iodoisoquinolin-8-amine waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For compounds like 5-Iodoisoquinolin-8-amine, where a complete hazard profile is not established, a conservative approach grounded in the analysis of analogous structures is essential. By adhering to the principles of hazard assessment, proper use of PPE, immediate response to spills, and a rigorous segregation and labeling protocol, we can ensure that our work is conducted safely and with minimal impact on our environment. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance.
References
Standard Operating Procedure for work with Chemical name/class: Iodine . Duke SMIF. (2018). [Link]
8-Hydroxyquinoline - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o.. (2025). [Link]
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). [Link]
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. (2022). [Link]
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. (n.d.). [Link]
5-Iodo-8-quinolinol | C9H6INO . PubChem, National Center for Biotechnology Information. (n.d.). [Link]
Hazardous Waste Reduction . University of California, Santa Barbara Environmental Health and Safety. (n.d.). [Link]
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025). [Link]
The NIH Drain Discharge Guide . National Institutes of Health (NIH). (2020). [Link]
Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . CERN Indico. (n.d.). [Link]
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. (n.d.). [Link]
Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. (n.d.). [Link]
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Secretary of State. (n.d.). [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). (n.d.). [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. (n.d.). [Link]
Personal protective equipment for handling 5-Iodoisoquinolin-8-amine
An Authoritative Guide to Personal Protective Equipment for Handling 5-Iodoisoquinolin-8-amine As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality reagen...
Author: BenchChem Technical Support Team. Date: February 2026
An Authoritative Guide to Personal Protective Equipment for Handling 5-Iodoisoquinolin-8-amine
As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality reagents but also the critical knowledge required for their safe and effective use. This guide is born from extensive field experience and a deep commitment to laboratory safety. 5-Iodoisoquinolin-8-amine is a valuable building block in medicinal chemistry and materials science; however, its structure as a halogenated aromatic amine necessitates a robust and well-understood safety protocol. This document provides a comprehensive, procedure-driven plan for personal protective equipment (PPE), handling, and disposal, designed to build your confidence and ensure a secure laboratory environment.
The Foundational Principle: Understanding the Hazard
To select the correct PPE, we must first understand the risks. The Safety Data Sheet (SDS) for 5-Iodoisoquinolin-8-amine classifies it with several hazard statements, which form the basis of our safety protocols.[1] The primary risks are:
Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[1] This highlights the critical importance of preventing both ingestion and dermal exposure. Aromatic amines, as a class, can be readily absorbed through the skin.[2]
Irritation: It is known to cause serious skin and eye irritation.[1] Direct contact can lead to immediate discomfort and potential tissue damage.
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects, mandating stringent disposal procedures to prevent environmental release.[1]
Our entire safety strategy is therefore built on creating impermeable barriers to these routes of exposure.
The Core PPE Ensemble: Your First Line of Defense
For routine, small-scale laboratory operations involving 5-Iodoisoquinolin-8-amine, the following PPE is mandatory. All handling of solids and preparation of solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]
PPE Component
Specification
Rationale & Expert Insight
Hand Protection
Nitrile Gloves (min. 4-5 mil thickness)
Nitrile provides excellent protection against a wide range of chemicals, including many solvents and aromatic amines.[4] Double-gloving is strongly recommended during weighing and transfer operations to provide a backup barrier in case of an undetected puncture on the outer glove.
Eye Protection
ANSI Z87.1-compliant Safety Goggles
Standard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes, protecting against splashes from all angles, which is a known risk with this compound.[1][5]
Body Protection
Flame-Resistant (FR) Laboratory Coat
A fully fastened lab coat protects your skin and personal clothing from incidental contact and minor spills. Ensure the material is appropriate for the solvents being used in the procedure.[4]
Procedural Discipline: Donning, Doffing, and Handling Workflow
Cross-contamination is a frequent and preventable cause of exposure. Adhering to a strict sequence for putting on (donning) and removing (doffing) PPE is not merely procedural—it is a critical control point.
Step-by-Step PPE Protocol
Donning Sequence (Clean to Dirty):
Lab Coat: Put on your lab coat and fasten all buttons.
Goggles: Position your chemical splash goggles, ensuring a snug fit.
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (Dirty to Clean):
Outer Gloves (if double-gloved): Remove the outer pair of gloves and discard them in the designated hazardous waste container.
Lab Coat: Unbutton your lab coat. Grasping it from the inside at the shoulders, peel it off, turning it inside-out to contain any surface contamination. Place it in its designated storage area or laundry receptacle.
Goggles: Remove goggles by handling the strap, not the front, to avoid transferring contaminants to your hands.
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface. Dispose of them in the hazardous waste container.
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Experimental Workflow Diagram
This workflow visualizes the integration of safety steps into the experimental process.
Caption: A validated workflow from preparation to cleanup for 5-Iodoisoquinolin-8-amine.
Emergency Response: A Self-Validating Action Plan
In the event of an exposure, immediate and correct action is paramount.
Exposure Scenario
Immediate Action Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention.[6]
Eye Contact
Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][7]
Inhalation
Move the affected individual to fresh air at once. If breathing is difficult, provide assistance and seek immediate medical attention.[6][7]
Small Spill (<5g)
Wearing your core PPE, cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
Large Spill
Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself.[8]
Operational Logistics: Waste Disposal
All materials contaminated with 5-Iodoisoquinolin-8-amine must be disposed of as hazardous waste. Never dispose of this chemical down the drain or in standard trash.[8][9][10]
Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials from spill cleanups. Collect these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[11]
Liquid Waste: All solutions containing 5-Iodoisoquinolin-8-amine should be collected in a sealed, properly labeled hazardous waste container for halogenated organic waste.[11]
Waste Management Decision Diagram
This diagram outlines the logic for proper waste segregation.
Caption: Decision process for segregating chemical waste.
By integrating these protocols into your daily laboratory practice, you can handle 5-Iodoisoquinolin-8-amine with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.
References
Safety Data Sheet for 8-Hydroxyquinoline. Carl ROTH. [Link]
Safety Data Sheet for CLEAN AMINE®. Greenbook.net. [Link]
Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [Link]